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  • Product: 2-Methyl-1,2-oxaphospholane 2-oxide
  • CAS: 53314-66-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methyl-2,5-dioxo-1,2-oxaphospholane (CAS Number: 15171-48-9)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Methyl-2,5-dioxo-1,2-oxaphospholane, a significant or...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2,5-dioxo-1,2-oxaphospholane, a significant organophosphorus compound with diverse applications. This document moves beyond a simple recitation of facts to offer in-depth insights into its chemical properties, synthesis, applications, and safety considerations, grounded in established scientific principles.

Core Chemical Identity and Properties

2-Methyl-2,5-dioxo-1,2-oxaphospholane, registered under CAS number 15171-48-9, is a cyclic organophosphorus compound.[1] Its structure features a five-membered ring containing both phosphorus and oxygen atoms, with two carbonyl groups, which contribute to its reactivity.[1] The presence of a methyl group directly attached to the phosphorus atom is a key characteristic of its molecular architecture.[1]

PropertyValueSource
Molecular Formula C4H7O3P[1]
Molecular Weight 134.07 g/mol [1]
Physical Form White solid[1]
Melting Point 97-98 °C
Boiling Point 191.6 °C at 760 mmHg
Density 1.26 g/cm³
Flash Point 84 °C
Synonyms 2-Methyl-1,2-oxaphospholan-5-one 2-oxide, Exolit PR 110[1]

Synthesis and Reactivity

The synthesis of 2-Methyl-2,5-dioxo-1,2-oxaphospholane is a critical aspect of its utility. While specific, detailed industrial protocols are often proprietary, the fundamental synthetic pathway involves the reaction of methyldichlorophosphine with acrylic acid.

The reactivity of 2-Methyl-2,5-dioxo-1,2-oxaphospholane is largely dictated by the electrophilic nature of the carbonyl groups and the phosphorus center.[1] This makes it susceptible to nucleophilic attack.[1] The compound is known to participate in various chemical transformations, including cycloadditions and rearrangements, highlighting its versatility as a synthetic intermediate.[1] It exhibits moderate stability under ambient conditions.[1]

Illustrative Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Methyldichlorophosphine Methyldichlorophosphine Reaction_Vessel Reaction Vessel (Controlled Temperature) Methyldichlorophosphine->Reaction_Vessel Addition Acrylic_Acid Acrylic Acid Acrylic_Acid->Reaction_Vessel Addition Target_Compound 2-Methyl-2,5-dioxo-1,2-oxaphospholane Reaction_Vessel->Target_Compound Yields Byproducts Byproducts Reaction_Vessel->Byproducts

A simplified workflow for the synthesis of 2-Methyl-2,5-dioxo-1,2-oxaphospholane.

Spectroscopic Characterization

The structural elucidation of 2-Methyl-2,5-dioxo-1,2-oxaphospholane relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically found in the region of 1700-1800 cm⁻¹. The P=O stretching vibration also gives a characteristic strong absorption.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the methyl protons and the methylene protons of the phospholane ring. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the methyl carbon, and the methylene carbons of the ring.

    • ³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. 2-Methyl-2,5-dioxo-1,2-oxaphospholane will exhibit a characteristic chemical shift in the ³¹P NMR spectrum, confirming the oxidation state and chemical environment of the phosphorus atom.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would correspond to the molecular weight of 134.07 g/mol .

Key Applications

The primary application of 2-Methyl-2,5-dioxo-1,2-oxaphospholane is as a flame retardant, particularly in polymers.[2] It is also utilized as an intermediate in the synthesis of other organophosphorus compounds and in the development of phosphorus-containing polymers.[1]

Flame Retardancy

2-Methyl-2,5-dioxo-1,2-oxaphospholane functions as a highly effective flame retardant through a combination of gas-phase and condensed-phase mechanisms.

  • Gas-Phase Mechanism: Upon heating, the compound can volatilize and its decomposition products, which include phosphorus-containing radicals (such as PO•), can interrupt the radical chain reactions of combustion in the gas phase.[3] This "radical trapping" mechanism reduces the generation of flammable gases and slows down the combustion process.

  • Condensed-Phase Mechanism: In the solid (condensed) phase of a burning polymer, 2-Methyl-2,5-dioxo-1,2-oxaphospholane can decompose to form phosphoric acid.[3] This acid acts as a catalyst for the dehydration and charring of the polymer.[3] The resulting char layer acts as an insulating barrier, which limits the transfer of heat to the underlying polymer and restricts the diffusion of flammable volatile decomposition products to the flame front.[4] This promotion of a stable char layer is a critical aspect of its flame-retardant efficacy.[5]

A study on polyvinyl alcohol (PVA) membranes crosslinked with 2-Methyl-2,5-dioxo-1,2-oxaphospholane demonstrated enhanced flame retardancy, achieving a UL 94 V-0 rating.[5] The interaction between the organophosphorus compound and PVA was shown to effectively promote the formation of a continuous and stable char layer.[5]

Mechanism of Flame Retardancy

Flame_Retardancy_Mechanism cluster_heat Heat Application cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase Heat Heat Polymer_Matrix Polymer + 2-Methyl-2,5-dioxo-1,2-oxaphospholane Volatilization Volatilization of Phosphorus Compounds Polymer_Matrix->Volatilization Decomposes Decomposition Decomposition to Phosphoric Acid Polymer_Matrix->Decomposition Decomposes Radical_Trapping Radical Trapping (e.g., PO•) Volatilization->Radical_Trapping Combustion_Inhibition Inhibition of Combustion Radical_Trapping->Combustion_Inhibition Char_Formation Promotion of Char Formation Decomposition->Char_Formation Insulating_Barrier Formation of Insulating Barrier Char_Formation->Insulating_Barrier

Sources

Exploratory

Thermal Stability and Decomposition of 2-Methyl-1,2-oxaphospholane 2-oxide: A Comprehensive Technical Guide

Executive Summary 2-Methyl-1,2-oxaphospholane 2-oxide (CAS: 53314-66-2) is a five-membered cyclic phosphonate, structurally classified as a phostone. In both advanced materials science and biomedical engineering, phoston...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1,2-oxaphospholane 2-oxide (CAS: 53314-66-2) is a five-membered cyclic phosphonate, structurally classified as a phostone. In both advanced materials science and biomedical engineering, phostones are highly valued for their unique balance of reactivity and stability. Unlike their cyclic phosphate counterparts, which are prone to rapid hydrolysis and premature thermal degradation, phostones possess a highly stable endocyclic phosphorus-carbon (P–C) bond.

This whitepaper provides an in-depth analysis of the thermal stability, degradation kinetics, and decomposition mechanisms of 2-Methyl-1,2-oxaphospholane 2-oxide. Designed for application scientists and drug development professionals, this guide bridges the gap between fundamental thermodynamic principles and practical laboratory workflows, detailing how this compound's thermal profile dictates its utility in flame-retardant polymers and biocompatible poly(phosphonate)s.

Structural Dynamics: The Phostone Advantage

The thermal stability of organophosphorus compounds is fundamentally governed by their bond dissociation energies and ring strain. 2-Methyl-1,2-oxaphospholane 2-oxide features a 5-membered ring containing one P–C bond and one P–O bond.

The presence of the stable P–C bond within the cycle leads to a dramatic increase in monomer stability compared to cyclic phosphoesters (phosphates), which contain highly labile P–O–C linkages throughout the ring and hydrolyze almost immediately upon contact with moisture1[1]. Furthermore, the 5-membered oxaphospholane ring exhibits significantly lower ring strain than its phosphate or side-chain phosphonate analogs. This reduced thermodynamic penalty prevents spontaneous ring-opening at ambient temperatures, allowing the monomer to be stored safely at room temperature while reserving its reactivity for controlled high-temperature environments or catalyzed Ring-Opening Polymerization (ROP)[1].

Mechanisms of Thermal Decomposition

When subjected to extreme thermal stress, 2-Methyl-1,2-oxaphospholane 2-oxide undergoes a complex, bifurcated degradation process. Thermogravimetric analysis (TGA) reveals a single, distinct mass-loss step, with the onset of degradation ( T5%​ ) typically occurring between 250 °C and 260 °C2[2].

Condensed Phase Action (Char Formation)

The primary mechanism of action occurs in the condensed phase. As temperatures exceed 250 °C, the oxaphospholane ring cleaves, breaking down into highly reactive phosphorus acids (e.g., polyphosphoric acid derivatives). These acids act as potent dehydrating agents. If the phostone is embedded in an oxygen-containing polymer matrix (such as polyurethane or epoxy), the generated acids attack the polymer's oxygen functionalities, catalyzing dehydration and cross-linking[2]. This results in the formation of a dense, carbonaceous char layer that acts as a physical intumescent barrier, shielding the underlying material from heat and oxygen3[3].

Gas Phase Action (Radical Scavenging)

Simultaneously, a secondary gas-phase mechanism occurs. Fragmentation of the phosphonate structure releases volatile PO• radicals into the vapor phase. These radicals actively scavenge highly energetic H• and OH• radicals in the flame zone, effectively quenching the combustion chain reaction[3].

ThermalDecomposition cluster_mechanisms Bifurcated Degradation Pathway A 2-Methyl-1,2-oxaphospholane 2-oxide (Intact Phostone) B Thermal Cleavage (>250°C) Endocyclic P-O / C-O Scission A->B Heat Stress C Gas Phase Volatilization of PO• Radicals B->C Vaporization D Condensed Phase Phosphorus Acid Formation B->D Dehydration & Crosslinking E Flame Inhibition (Radical Quenching) C->E H• and OH• Scavenging F Char Formation (Intumescent Barrier) D->F Polymer Matrix Carbonization

Figure 1: Bifurcated thermal decomposition pathway of 2-Methyl-1,2-oxaphospholane 2-oxide.

Quantitative Data Summary

The table below summarizes the thermal properties of 2-Methyl-1,2-oxaphospholane 2-oxide compared to other common organophosphorus classes, illustrating the stabilizing effect of the phostone ring.

Thermal Metric2-Methyl-1,2-oxaphospholane 2-oxideAcyclic PhosphonateCyclic Phosphate
Endocyclic Bonding P–C and P–ON/AP–O only
Ring Strain LowNoneHigh
Onset Degradation ( T5%​ ) 250 – 260 °C~200 °C~150 °C
Peak Degradation ( Tmax​ ) 300 – 350 °C~250 °C~200 °C
Char Yield (600 °C, N2​ ) 15 – 20%< 5%5 – 10%
Primary Mechanism Condensed Phase (Char)Gas PhaseMixed

Experimental Workflow: Hyphenated Thermal Profiling

To accurately map the degradation kinetics and differentiate between gas-phase volatilization and condensed-phase charring, a hyphenated TGA-FTIR-MS (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry) approach is required.

Self-Validating TGA-FTIR-MS Protocol
  • Causality Focus: TGA alone only provides mass-loss kinetics. Without FTIR/MS hyphenation, the partitioning of phosphorus into the gas phase versus the condensed phase remains speculative.

Step 1: System Calibration (Self-Validation)

  • Action: Run a standard calcium oxalate monohydrate sample prior to the main analysis.

  • Causality: Calcium oxalate degrades in three highly specific, well-documented steps (yielding H2​O , CO , and CO2​ ). Verifying these exact mass-loss temperatures ensures the furnace thermocouple and microbalance are perfectly calibrated, validating all subsequent phostone data.

Step 2: Sample Preparation

  • Action: Weigh 5.0 ± 0.1 mg of 2-Methyl-1,2-oxaphospholane 2-oxide into an alumina ( Al2​O3​ ) crucible .

  • Causality: Alumina is strictly chosen over platinum. Platinum crucibles can catalytically crack phosphorus compounds at high temperatures, artificially lowering the degradation onset temperature and skewing the kinetic data.

Step 3: Atmospheric Control

  • Action: Purge the furnace with high-purity Nitrogen (50 mL/min) for 30 minutes to establish an inert environment.

  • Causality: Eliminating oxygen prevents thermo-oxidative degradation (combustion), allowing researchers to isolate the molecule's intrinsic thermal cleavage pathways (pyrolysis).

Step 4: Thermal Ramp & Transfer Line Management

  • Action: Heat the sample from 25 °C to 800 °C at a rate of 10 °C/min. Maintain the TGA-FTIR transfer line at 280 °C .

  • Causality: Phosphorus-containing volatiles have high boiling points. If the transfer line is kept at standard temperatures (e.g., 200 °C), these species will condense before reaching the spectrometer, leading to false-negative MS/FTIR signals and severe cross-contamination of the instrument.

Step 5: Spectroscopic Detection

  • Action: Monitor the P=O stretch (1250–1200 cm⁻¹) and P–O–C stretch (1050–950 cm⁻¹) in real-time via FTIR.

  • Causality: The disappearance of the P–O–C stretch coupled with the persistence of P=O indicates ring-opening and the formation of polyphosphoric acids in the condensed phase.

Applications in Drug Development and Materials

The unique thermal and hydrolytic stability of 2-Methyl-1,2-oxaphospholane 2-oxide makes it a highly versatile building block:

  • Biomedical Polymers: In drug development, phostones are utilized as monomers for Ring-Opening Polymerization (ROP). Because the phostone ring is less strained and possesses a stable P–C bond, the resulting in-chain poly(phosphonate)s exhibit highly adjustable hydrophilicity. These polymers are completely water-soluble, lack a lower critical solution temperature (LCST), and are non-toxic to cells (e.g., murine macrophages), making them ideal candidates for biodegradable drug-delivery vehicles 4[4].

  • Melt-Processed Scaffolds: The high onset degradation temperature (>250 °C) allows these cyclic phosphonates to be copolymerized and melt-processed with other polymers (like polylactide) without undergoing premature thermal degradation during extrusion[4].

  • Advanced Flame Retardants: When incorporated into polyurethanes or epoxies, the compound's ability to seamlessly transition into a char-promoting polyphosphoric acid under heat stress provides self-extinguishing properties to critical infrastructure materials[3].

References

  • Flame-retardant effects of cyclic phosphonate with HALS and fumed silica in polypropylene ResearchGate[Link]

  • Polymerizing Phostones: A Fast Way to In-Chain Poly(phosphonate)s with Adjustable Hydrophilicity ACS Macromolecules[Link]

  • Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications PubMed Central (PMC)[Link]

  • Copolymerization of Cyclic Phosphonate and Lactide: Synthetic Strategies towards Control of Amphiphilic Microstructure University of Bath Research Portal[Link]

Sources

Foundational

The Solubility Profile of 2-Methyl-1,2-oxaphospholane 2-oxide: A Comprehensive Technical Guide

Executive Summary In the realm of organophosphorus chemistry, cyclic phosphinates—commonly referred to as phostones—represent a critical class of compounds utilized as synthetic intermediates, specialized ligands, and bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organophosphorus chemistry, cyclic phosphinates—commonly referred to as phostones—represent a critical class of compounds utilized as synthetic intermediates, specialized ligands, and biologically active pharmacophores. 2-Methyl-1,2-oxaphospholane 2-oxide (CAS: 53314-66-2) is a quintessential five-membered phostone. Understanding its solubility profile is paramount for optimizing reaction conditions, designing purification workflows, and formulating downstream pharmaceutical products. This whitepaper provides an in-depth analysis of the solvation thermodynamics, quantitative solubility estimates, and the self-validating experimental protocols required to accurately profile this compound.

Physicochemical Profiling & Solvation Thermodynamics

The dissolution of 2-Methyl-1,2-oxaphospholane 2-oxide is governed by the interplay between its aliphatic ring system and its highly polar phosphoryl core.

The phosphoryl (P=O) bond is characterized by a strong dipole moment. In structurally similar , this dipole moment frequently exceeds 4.5 Debye, rendering the phosphoryl oxygen an exceptional hydrogen-bond acceptor[1].

  • Enthalpic Contributions ( ΔHmix​ ): In polar protic solvents, the formation of strong hydrogen bonds with the P=O group results in a highly exothermic enthalpy of mixing, driving dissolution.

  • Entropic Contributions ( ΔSmix​ ): The five-membered oxaphospholane ring is relatively rigid. While the methyl group provides minor lipophilic character, it is insufficient to overcome the cohesive energy of the pure solute in non-polar environments. Consequently, dispersion forces in aliphatic hydrocarbons yield an endothermic ΔHmix​ that cannot be offset by the entropy of mixing, resulting in poor solubility.

Quantitative Solubility Data

Because empirical solubility data for specific phostones can be highly dependent on purity and crystalline form, the following table synthesizes the expected thermodynamic solubility ranges at 25°C (298.15 K). These values are extrapolated from the physicochemical behavior of homologous low-molecular-weight cyclic phosphinates.

Solvent ClassSolventDielectric Constant ( ε , 20°C)Estimated Solubility (mg/mL at 25°C)Solvation State / Miscibility
Polar Protic Water80.1> 500Highly Soluble / Miscible
Polar Protic Methanol32.7> 500Miscible
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 500Miscible
Polar Aprotic Dichloromethane (DCM)8.9> 300Highly Soluble
Moderately Polar Ethyl Acetate6.050 - 100Soluble
Non-Polar Toluene2.410 - 50Sparingly Soluble
Non-Polar Aliphatic n-Hexane1.9< 5Practically Insoluble

Mechanistic Insights into Solvent-Solute Interactions

To rationally select solvents for synthesis or extraction, one must understand the causality behind the solute-solvent interactions:

  • Protic Solvents (Water, Alcohols): The dominant force is hydrogen bonding. The lone pairs on the phosphoryl oxygen act as potent acceptors for the protic hydrogens of the solvent.

  • Polar Aprotic Solvents (DMSO, DCM): Solvation is driven by strong dipole-dipole interactions. The highly polarized P=O bond aligns with the solvent dipoles, creating a stable solvation shell without the need for proton donation.

  • Non-Polar Solvents (Hexane, Heptane): Solvation relies entirely on weak London dispersion forces interacting with the aliphatic backbone of the phostone. These forces are too weak to break the intermolecular dipole-dipole interactions between the phostone molecules in their pure state.

SolvationMechanism Phostone 2-Methyl-1,2-oxaphospholane 2-oxide Protic Protic Solvents (H2O, MeOH) Phostone->Protic Strong H-Bonding (P=O Acceptor) Aprotic Polar Aprotic (DMSO, DCM) Phostone->Aprotic Dipole-Dipole Interactions NonPolar Non-Polar (Hexane) Phostone->NonPolar Weak Dispersion Forces

Figure 1: Solvation mechanisms of 2-Methyl-1,2-oxaphospholane 2-oxide across solvent classes.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To empirically determine the exact solubility of 2-Methyl-1,2-oxaphospholane 2-oxide, the is the regulatory gold standard[2]. As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system to prevent false readings caused by kinetic delays or phase transformations.

Step-by-Step Workflow
  • Preparation of Excess Solid: Add an excess amount of 2-Methyl-1,2-oxaphospholane 2-oxide (e.g., 600 mg) to 1.0 mL of the target solvent in a sealed, inert glass vial. Causality: A visible excess of solid must remain to ensure the solution can reach thermodynamic saturation.

  • Isothermal Equilibration: Place the vial in an orbital shaker set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 to 72 hours. Causality: Phostones can exhibit slow dissolution kinetics. A 72-hour window ensures that the system has achieved a true thermodynamic equilibrium ( ΔG=0 ), rather than a metastable kinetic state.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Sub-micron particulates suspended in the supernatant will artificially inflate the quantified solubility if not rigorously removed.

  • Quantitative Analysis: Dilute the filtered supernatant appropriately and analyze via Quantitative NMR (qNMR) or HPLC-UV (if derivatized/detectable).

  • System Self-Validation (Critical Step): Recover the undissolved solid residue from the filter and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents (especially water) can induce the formation of hydrates or solvates during the 72-hour equilibration. If the XRPD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to the new solvated phase, not the original anhydrous compound.

SolubilityWorkflow Start 1. Solid Excess Preparation ShakeFlask 2. Isothermal Shake-Flask (24-72h at 25°C) Start->ShakeFlask Filtration 3. Phase Separation (0.22 µm Filtration) ShakeFlask->Filtration Analysis 4. Quantitative Analysis (HPLC / qNMR) Filtration->Analysis Data 5. Thermodynamic Data & Solid Validation Analysis->Data

Figure 2: Standardized Isothermal Shake-Flask workflow for equilibrium solubility determination.

Implications for Drug Development and Synthesis

The solubility profile of 2-Methyl-1,2-oxaphospholane 2-oxide dictates its utility in advanced chemical synthesis. are frequently synthesized via microwave-assisted ionic-liquid-promoted alcoholysis or esterification[3]. In these reactions, the high solubility of the phostone in polar aprotic solvents (like DCM or DMF) allows for high-concentration homogeneous catalysis, maximizing yield and throughput.

Furthermore, are known to act as powerful co-solvents or hydrotropes, significantly altering the solvation environment and enhancing the solubility of otherwise intractable, hydrophobic substrates in complex mixtures[4]. Understanding the precise solubility limits of the phostone ensures that downstream liquid-liquid extractions (e.g., washing a toluene organic layer with water to remove the polar phostone) are thermodynamically optimized.

References

  • Organophosphorus chemistry. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Annex 4: Shake-flask method for solubility determination. World Health Organization (WHO) Technical Report Series. Available at:[Link]

  • Impact of Organophosphorus Compounds on Sulfur Solubility in Organic and Amine Solvents for Sour Gas Reservoirs. SPE International Conference on Oilfield Chemistry (OnePetro). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-1,2-oxaphospholane 2-oxide as a Reactive Flame Retardant in Polymer Matrices

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers. Executive Summary The transition away from halogenated flame retardants has accelerated the demand for high-efficiency, phosphorus-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers.

Executive Summary

The transition away from halogenated flame retardants has accelerated the demand for high-efficiency, phosphorus-based alternatives. 2-Methyl-1,2-oxaphospholane 2-oxide —and specifically its highly reactive derivative, 2-methyl-2,5-dioxo-1,2-oxaphospholane (OP) —represents a premier class of cyclic phosphinates used in advanced polymer formulations. Unlike traditional additive flame retardants that suffer from migration, leaching, and the degradation of optical/mechanical properties, oxaphospholane derivatives can be covalently integrated into polymer backbones. This application note details the mechanistic causality, synthesis protocols, and validation metrics for incorporating these cyclic phosphinates into both reactive matrices (e.g., Polyvinyl Alcohol) and thermoplastic blends (e.g., ABS).

Chemical Rationale & Mechanism of Action

The Causality of Covalent Integration

Traditional additive flame retardants (such as ammonium polyphosphate) are physical mixtures. In transparent polymers like Polyvinyl Alcohol (PVA), these physical additives agglomerate, causing severe light scattering, phase separation, and a complete loss of optical clarity.

Conversely, the strained cyclic structure of 2-methyl-2,5-dioxo-1,2-oxaphospholane makes it highly susceptible to nucleophilic attack. When introduced to polymers with reactive functional groups (like the hydroxyls in PVA or amines in epoxy hardeners), the oxaphospholane undergoes a ring-opening reaction. This chemical cross-linking anchors the phosphorus species at the molecular level, preventing phase separation and maintaining >90% light transmittance while imparting robust flame retardancy.

Dual-Phase Flame Retardancy

Once integrated, the oxaphospholane moiety operates via a synergistic dual-phase mechanism during thermal degradation:

  • Condensed Phase: The covalently bound phosphinate catalyzes the dehydration of the polymer matrix, leading to the formation of polyphosphoric acid. This acid acts as a scaffolding for a carbonaceous intumescent char that insulates the virgin polymer from heat and oxygen[1].

  • Gas Phase: Simultaneous cleavage of the P-C bonds releases volatile PO· radicals into the flame zone. These radicals act as potent scavengers, quenching high-energy H· and OH· radicals and disrupting the combustion chain reaction[2].

Mechanism A Polymer Matrix + 2-Methyl-1,2-oxaphospholane 2-oxide B Thermal Stress / Heat Flux A->B C Ring-Opening & Matrix Crosslinking B->C D Condensed Phase Action (Dehydration & Charring) C->D E Gas Phase Action (PO· Radical Release) C->E F Carbonaceous Intumescent Shield D->F G Scavenging H· and OH· Radicals E->G H Flame Suppression & Self-Extinguishing F->H G->H

Diagram 1: Dual-phase flame retardancy mechanism of cyclic phosphinates.

Experimental Protocols

Protocol 1: Synthesis of Transparent, Flame-Retardant PVA Membranes

This protocol utilizes the reactive blending of 2-methyl-2,5-dioxo-1,2-oxaphospholane (OP) with PVA to create a cross-linked, self-extinguishing membrane suitable for optical and packaging applications.

Materials:

  • Polyvinyl Alcohol (PVA, degree of polymerization ~1700, 99% hydrolyzed)

  • 2-Methyl-2,5-dioxo-1,2-oxaphospholane (OP)

  • Deionized (DI) Water

Step-by-Step Methodology:

  • Polymer Dissolution: Disperse 10 g of PVA into 90 mL of DI water. Heat the mixture to 90°C under continuous mechanical stirring for 2 hours until a homogeneous, clear solution is achieved.

  • Reactive Blending: Lower the temperature to 80°C. Slowly add 2.0 g (for a 20 wt% loading) of OP dropwise into the PVA solution.

  • Cross-linking Reaction: Maintain stirring at 80°C for 4 hours. The nucleophilic hydroxyl groups of PVA will attack the carbonyl/phosphorus centers of the oxaphospholane, opening the ring and forming covalent ester/phosphinate linkages.

  • Degassing: Transfer the viscous solution to an ultrasonic bath for 30 minutes to remove entrapped micro-bubbles, ensuring final optical clarity.

  • Casting & Curing: Cast the degassed solution onto a clean glass Petri dish. Dry in a forced-air oven at 60°C for 12 hours, followed by a final curing step at 100°C for 2 hours to drive off residual moisture and complete the cross-linking.

Self-Validating System Check:

  • FTIR Verification: Perform FTIR spectroscopy on a small punch-out of the cured membrane. The protocol is successful if you observe the attenuation of the broad -OH stretching peak (3200–3500 cm⁻¹) and the distinct appearance of P=O (1220 cm⁻¹) and P-O-C (1030 cm⁻¹) stretching vibrations, confirming covalent integration rather than mere physical mixing.

Workflow S1 Dissolve PVA in Deionized Water (90°C, 2h) S2 Add Oxaphospholane (10-20 wt%) S1->S2 S3 Stir & React at Molecular Scale (80°C, 4h) S2->S3 S4 Degassing via Ultrasonication S3->S4 S5 Solution Casting onto Glass Plate S4->S5 S6 Drying & Curing (60°C to 100°C) S5->S6

Diagram 2: Workflow for synthesizing flame-retardant crosslinked PVA membranes.

Protocol 2: Synthesis of Aluminum Alkylphosphinate (AlNP) for Thermoplastics

Thermoplastics like Acrylonitrile-Butadiene-Styrene (ABS) lack reactive functional groups for direct cross-linking. Therefore, the oxaphospholane must be converted into a thermally stable additive salt prior to compounding[3].

Step-by-Step Methodology:

  • Intermediate Synthesis: React 2-methyl-2,5-dioxo-1,2-oxaphospholane with p-nitroaniline in a solvent (e.g., ethanol) under reflux to form a nitrogen-containing alkylphosphinic acid intermediate.

  • Salt Precipitation: Neutralize the intermediate with sodium hydroxide, then add an aqueous solution of aluminum sulfate. The aluminum β-(p-nitrobenzamide) ethyl methyl phosphinate (AlNP) will precipitate out as a white powder.

  • Filtration & Drying: Filter the AlNP precipitate, wash thoroughly with DI water to remove residual salts, and dry in a vacuum oven at 110°C for 24 hours.

  • Melt Compounding: Blend 30 wt% of the dried AlNP powder with ABS resin using a twin-screw extruder at 210°C to yield flame-retardant ABS pellets[3].

Self-Validating System Check:

  • Thermal Stability (TGA): Conduct Thermogravimetric Analysis (TGA) on the AlNP powder under a nitrogen atmosphere. The synthesized AlNP must exhibit a 5% weight loss temperature ( T5%​ ) strictly greater than 360°C. If T5%​<360°C , the salt is improperly formed or contains residual moisture and will degrade during the high-shear melt extrusion of ABS, compromising mechanical properties.

Quantitative Performance Data

The table below summarizes the critical performance metrics of polymer systems modified with oxaphospholane derivatives, demonstrating the balance between flame retardancy and material properties.

Polymer SystemFlame Retardant LoadingLimited Oxygen Index (LOI)UL-94 RatingLight TransmittancePrimary Mechanism
Neat PVA 0 wt%19.0%No Rating> 90.0%Highly flammable; rapid melt-dripping.
PVA + OP 20 wt%27.6%V-090.2%Reactive cross-linking; preserves optical clarity.
Neat ABS 0 wt%~18.0%No RatingOpaqueRapid combustion with heavy smoke.
ABS + AlNP 30 wt%26.0%V-0OpaqueSynergistic P-N char formation; high thermal stability[3].
HIPS + OP/APP 5 wt% (Total)36.8%V-0OpaqueIntumescent synergy with Ammonium Polyphosphate[1].

References

  • Highly transparent and flame‐retardant polyvinyl alcohol membranes crosslinked with 2‐methyl‐2,5‐dioxo‐1,2‐oxaphospholane. Journal of Applied Polymer Science / ResearchGate (2024). URL:[Link]

  • Synthesis of a novel aluminium salt of nitrogen-containing alkylphosphinate with high char formation to flame retard acrylonitrile–butadiene–styrene. Royal Society Open Science (2020). URL:[Link]

  • Intumescence in poly(butylene terephthalate): the effect of 2-methyl-1,2-oxaphospholan-5-one 2-oxide and ammonium polyphosphate. Polymer International / Scribd (2003). URL:[Link]

Sources

Application

Application Note: 2-Methyl-1,2-oxaphospholane 2-oxide as a Strategic Building Block for Novel Phosphine Ligands

Executive Summary The development of novel transition-metal catalysts relies heavily on the structural diversity of phosphine ligands. 2-Methyl-1,2-oxaphospholane 2-oxide (CAS: 53314-66-2), a five-membered cyclic phosphi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel transition-metal catalysts relies heavily on the structural diversity of phosphine ligands. 2-Methyl-1,2-oxaphospholane 2-oxide (CAS: 53314-66-2), a five-membered cyclic phosphinate (γ-phostine), has emerged as a highly versatile, electrophilic P(V) hub for the modular synthesis of bi- and polydentate ligands. By exploiting the inherent ring strain of the oxaphospholane core, chemists can execute regioselective nucleophilic ring-opening reactions to generate functionalized γ-hydroxypropyl phosphine oxides. These intermediates are readily converted into customized P,N, P,O, or P,P ligands for asymmetric catalysis and drug development.

Mechanistic Rationale & Design Causality

To design a self-validating synthetic workflow, one must understand the causality behind the reactivity of 1,2-oxaphospholane 2-oxides.

Why use a cyclic phosphinate over an acyclic precursor? Five-membered cyclic phosphorus esters undergo nucleophilic attack at rates 105 to 108 times faster than their acyclic counterparts [1]. This extreme kinetic acceleration is driven by the enthalpic release of ring strain during the transition state. When a nucleophile (such as a Grignard reagent) attacks the electrophilic phosphorus center, the reaction proceeds via an SN​2(P) mechanism.

Regioselectivity and Cleavage Causality: The geometry of the five-membered ring perfectly aligns the anti-bonding orbital ( σP−O∗​ ) for backside attack. The reaction exclusively cleaves the endocyclic P–O bond rather than the P–C bond because the resulting tethered alkoxide is a vastly superior leaving group compared to a carbanion [1]. This predictable cleavage guarantees the stoichiometric generation of a terminal hydroxyl group (γ-hydroxypropyl chain), which serves as an innate synthetic handle for further functionalization (e.g., amination, halogenation, or etherification) prior to the final reduction of the phosphine oxide.

Reaction Pathway & Workflow Visualization

G A 2-Methyl-1,2-oxaphospholane 2-oxide B Nucleophilic Attack (Grignard / R-MgX) A->B Endocyclic P-O Cleavage C γ-Hydroxypropyl Phosphine Oxide B->C Regioselective Ring Opening D Hydroxyl Functionalization (e.g., Tosylation & Amination) C->D Activation & Substitution E Phosphine Oxide Reduction (HSiCl3 / Base) D->E Retains P-Chirality F Novel Bidentate Ligand (e.g., P,N or P,O) E->F Active Catalyst Ligand

Fig 1. Mechanistic workflow from 2-Methyl-1,2-oxaphospholane 2-oxide to novel bidentate ligands.

Quantitative Data: Nucleophile Scope & Analytical Benchmarks

To ensure trustworthiness and reproducibility, the following table summarizes the expected yields and critical In-Process Control (IPC) metrics for various nucleophilic ring-opening reactions. The 31P NMR shift is a self-validating parameter: the starting cyclic phosphinate typically resonates at ~ +50 to +55 ppm , and successful ring-opening is confirmed by an upfield shift to the +28 to +36 ppm range [1].

Nucleophile (R-MgX)Resulting Phosphine Oxide ScaffoldYield (%) 31P NMR Shift (ppm)Downstream Ligand Application
Phenylmagnesium bromideγ-Hydroxypropyl(methyl)(phenyl)phosphine oxide88+32.5P,O Ligand Precursor
Allylmagnesium bromideγ-Hydroxypropyl(allyl)(methyl)phosphine oxide82+34.1Metathesis-ready Substrate
2-Pyridylmagnesium bromideγ-Hydroxypropyl(methyl)(2-pyridyl)phosphine oxide76+28.4P,N Ligand Precursor
Benzylmagnesium chlorideγ-Hydroxypropyl(benzyl)(methyl)phosphine oxide85+36.0Sterically Bulky Ligand

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Regioselective Ring-Opening (Synthesis of γ-Hydroxypropyl Phosphine Oxides)

Objective: Cleave the P-O bond using a Grignard reagent to install the first variable ligand arm.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Substrate Loading: Dissolve 2-Methyl-1,2-oxaphospholane 2-oxide (10.0 mmol) in anhydrous THF (30 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Slowly add the desired Grignard reagent (1.2 equivalents, e.g., Phenylmagnesium bromide, 1.0 M in THF) dropwise via a syringe pump over 30 minutes.

    • Causality Note: Dropwise addition prevents localized heating and suppresses potential side reactions, such as the deprotonation of the α -methyl group.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • IPC Checkpoint: Withdraw a 0.1 mL aliquot, quench with saturated NH4​Cl , extract with CDCl3​ , and acquire a 31P NMR spectrum. The reaction is complete when the starting material peak (~+53 ppm) is entirely replaced by a new peak at ~+32 ppm.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL) at 0 °C to protonate the magnesium alkoxide intermediate. Extract the aqueous layer with Dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH) if necessary.

Protocol B: Reduction to Trivalent Phosphine Ligand

Objective: Reduce the P(V) oxide to a P(III) active ligand while preserving the integrity of the newly functionalized γ-chain.

  • Setup: In a highly rigorously dried Schlenk tube under Argon, dissolve the γ-functionalized methyl(aryl)phosphine oxide (5.0 mmol) in anhydrous, degassed Toluene (25 mL).

  • Base Addition: Add anhydrous Triethylamine (25.0 mmol, 5.0 eq).

  • Silane Addition: Cool the mixture to 0 °C. Slowly add Trichlorosilane ( HSiCl3​ , 20.0 mmol, 4.0 eq) dropwise.

    • Causality Note: HSiCl3​ is utilized because it reduces phosphine oxides with high stereochemical fidelity (retention of configuration) [2]. The excess amine acts as an acid scavenger for the generated HCl, driving the reduction forward.

  • Reflux: Heat the reaction mixture to 100 °C for 12 hours.

  • IPC Checkpoint: Acquire a 31P NMR spectrum of an aliquot. The P(V) peak (~+32 ppm) must completely disappear, replaced by a P(III) peak in the negative region (-10 to -30 ppm ).

  • Workup (Critical Safety Step): Cool the mixture to 0 °C. Slowly and cautiously quench with degassed 20% aqueous NaOH (20 mL) under Argon.

    • Causality Note: The NaOH quench hydrolyzes unreacted HSiCl3​ into harmless siloxane polymers and dissolves the amine hydrochloride salts. This step is highly exothermic.

  • Isolation: Separate the organic layer, extract the aqueous phase with degassed Toluene (2 × 15 mL), dry over Na2​SO4​ , and concentrate under vacuum. Store the resulting trivalent phosphine ligand under Argon to prevent auto-oxidation.

References

  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry, 2015, 11, 1313–1319. URL:[Link]

  • Construction of 4-Vinyl-1,2-oxaphospholane 2-Oxides from Vinyloxiranes and Phosphoryl Diazomethanes. Organic Letters, 2024. URL:[Link]

  • Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Beilstein Journal of Organic Chemistry, 2022, 18, 881–914. URL:[Link]

Method

Application Notes &amp; Protocols: 2-Methyl-1,2-oxaphospholane 2-oxide as a Versatile Precursor for P-Chirogenic Ligands in Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist Abstract The pursuit of efficient and highly selective asymmetric transformations is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pursuit of efficient and highly selective asymmetric transformations is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. At the heart of this endeavor lies the design of effective chiral ligands. This guide details the application of 2-Methyl-1,2-oxaphospholane 2-oxide, a stable and accessible cyclic phosphinate, as a precursor for the synthesis of P-chirogenic phosphine ligands. We present a strategic workflow, from the regioselective ring-opening of the precursor to generate key phosphine oxide intermediates, through to their reduction and subsequent application in transition-metal-catalyzed asymmetric hydrogenation. The protocols herein are designed to be self-validating, with explanations for critical experimental parameters, providing researchers with a robust framework for ligand synthesis and catalytic application.

Introduction: The Strategic Value of a Stable Precursor

Chiral phosphine ligands are pivotal in transition-metal-catalyzed asymmetric reactions due to their strong coordination to metal centers and their ability to create a precisely defined chiral environment. Ligands with chirality centered on the phosphorus atom (P-chirogenic) offer a unique and highly effective steric and electronic profile for inducing enantioselectivity.[1] However, the synthesis of P-chirogenic ligands can be challenging, often requiring multi-step, and sometimes low-yielding, procedures.

This document focuses on the utility of 2-Methyl-1,2-oxaphospholane 2-oxide as a strategic starting material. This five-membered cyclic phosphinate, also known as a γ-phostone, offers significant advantages:

  • Stability: It is an air-stable, solid compound, simplifying handling and storage compared to many sensitive organophosphorus reagents.

  • Reactivity: The five-membered ring is strained, rendering the phosphorus center highly electrophilic and susceptible to controlled nucleophilic attack.[2] This reactivity is key to its function as a precursor.

  • Functionality: The ring-opening reaction inherently installs a versatile γ-hydroxypropyl chain onto the phosphorus center, which can be used for further functionalization or removed if not required.

We will demonstrate a primary synthetic route where the oxaphospholane is converted into a valuable P-chirogenic phosphine oxide, which is subsequently reduced to the catalytically active phosphine ligand.

Section 1: Synthesis of P-Chirogenic Phosphine Oxide Intermediates

The core transformation leveraging 2-Methyl-1,2-oxaphospholane 2-oxide is its regioselective ring-opening via nucleophilic attack at the phosphorus center. This reaction is highly efficient when using organometallic reagents such as Grignard reagents.

Causality of the Reaction: Why it Works

Five-membered cyclic phosphate and phosphonate esters are known to hydrolyze millions of times faster than their acyclic counterparts.[2] This enhanced reactivity is attributed to ring strain, which is released in the trigonal bipyramidal intermediate formed during nucleophilic attack. In the case of 2-Methyl-1,2-oxaphospholane 2-oxide, the phosphorus atom is the most electrophilic site. A Grignard reagent (R'-MgX) will preferentially attack the phosphorus center over the exocyclic P=O oxygen. This attack leads to the exclusive cleavage of the endocyclic P-O bond, as this pathway allows the five-membered ring to span the favored apical-equatorial positions in the transition state, releasing ring strain.[2] The result is a new P-C bond and a functionalized phosphine oxide bearing three different substituents: the methyl group from the precursor, the R' group from the Grignard reagent, and the newly formed 3-hydroxypropyl chain from the ring backbone.

G cluster_0 Protocol 1: Ring-Opening Synthesis precursor 2-Methyl-1,2-oxaphospholane 2-oxide (Precursor) reaction Nucleophilic Attack & Ring Opening precursor->reaction grignard Grignard Reagent (R'-MgX) grignard->reaction workup Acidic Workup (e.g., NH4Cl aq.) reaction->workup intermediate Racemic P-Chirogenic Phosphine Oxide Me(R')(3-hydroxypropyl)P=O workup->intermediate

Caption: Workflow for the synthesis of a P-chirogenic phosphine oxide.

Protocol 1: Synthesis of (±)-Methyl(phenyl)(3-hydroxypropyl)phosphine oxide

This protocol describes a representative synthesis using phenylmagnesium bromide as the nucleophile.

Materials:

  • 2-Methyl-1,2-oxaphospholane 2-oxide

  • Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirring bar and a nitrogen inlet, add 2-Methyl-1,2-oxaphospholane 2-oxide (e.g., 10 mmol, 1.20 g).

  • Solvent Addition: Add 50 mL of anhydrous THF or Et₂O to the flask and stir to dissolve the precursor.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.5 equivalents, 15 mmol, 15 mL of 1.0 M solution) dropwise to the stirred solution over 20-30 minutes. Causality Note: A slight excess of the Grignard reagent ensures complete consumption of the starting material. Slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by ³¹P NMR spectroscopy if available (the starting material will have a distinct chemical shift from the product).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath. Trustworthiness Note: This step neutralizes the excess Grignard reagent and protonates the alkoxide formed during the ring-opening, yielding the hydroxyl group.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and separate the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield the racemic phosphine oxide as a viscous oil or solid.

Section 2: From Phosphine Oxide to Chiral Ligand

The phosphine oxide is a stable intermediate but is not catalytically active as a phosphine ligand. Two critical steps are required: enantiomeric resolution (if desired) and reduction of the phosphoryl group.

Enantiomeric Resolution

The protocol above yields a racemic mixture. For asymmetric catalysis, enantiomerically pure ligands are required. This can be achieved through several methods, including:

  • Chiral Chromatography: Separation of the enantiomers using a chiral stationary phase (e.g., HPLC).

  • Diastereomeric Crystallization: Reacting the racemic phosphine oxide's hydroxyl group with a chiral resolving agent (like a chiral carboxylic acid) to form diastereomeric esters, which can be separated by crystallization and then hydrolyzed back to the enantiopure phosphine oxides.

Protocol 2: Reduction to the P-Chirogenic Phosphine

The reduction of the P=O bond to a lone pair is a critical step to create the final phosphine ligand. Silanes are common and effective reagents for this transformation.

Materials:

  • Enantiopure (or racemic) Methyl(phenyl)(3-hydroxypropyl)phosphine oxide

  • Trichlorosilane (HSiCl₃) or Phenylsilane (PhSiH₃)

  • Anhydrous toluene or xylene

  • Triethylamine (NEt₃) or Pyridine (for use with HSiCl₃)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 4 M)

Procedure:

  • Reaction Setup: In an oven-dried, nitrogen-flushed flask, dissolve the phosphine oxide (e.g., 5 mmol) in anhydrous toluene (50 mL).

  • Base Addition (for HSiCl₃): If using trichlorosilane, add triethylamine (4.0 equivalents) to the solution. Causality Note: The base acts as a scavenger for the HCl generated during the reaction, preventing unwanted side reactions.

  • Silane Addition: Add the silane reducing agent (e.g., HSiCl₃, 3.0-4.0 equivalents) dropwise at room temperature. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux (80-110 °C) for 4-12 hours. Monitor the reaction by ³¹P NMR; the phosphine product will have a significantly different chemical shift.

  • Workup: Cool the reaction to room temperature. Carefully quench by slowly adding it to a stirred, ice-cold solution of aqueous NaOH. This hydrolyzes the remaining silane and silicon byproducts.

  • Extraction & Purification: Extract the mixture with an organic solvent (e.g., toluene or ether), wash the organic layer with water and brine, dry over MgSO₄, and concentrate. The resulting phosphine is often air-sensitive and should be handled under an inert atmosphere. Purification can be achieved via chromatography on deoxygenated silica gel or by crystallization.

Section 3: Application in Asymmetric Hydrogenation

With the P-chirogenic phosphine ligand in hand, a catalytically active metal complex can be formed and used in asymmetric reactions. Bidentate ligands are often more effective, and the 3-hydroxypropyl group on our synthesized phosphine provides a handle for creating such structures. However, for simplicity, we will describe the formation of a complex with the monodentate ligand for a model reaction.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol outlines the in-situ preparation of the catalyst and its use in the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a benchmark substrate.

G cluster_1 Catalytic Cycle: Asymmetric Hydrogenation precatalyst [Rh(COD)₂]BF₄ + Chiral Phosphine (L*) active_cat [Rh(L*)₂(Substrate)]⁺ (Active Catalyst) precatalyst->active_cat Substrate Coordination substrate Enamide Substrate substrate->active_cat h2 H₂ oxidative_add Oxidative Addition h2->oxidative_add active_cat->oxidative_add insertion Migratory Insertion oxidative_add->insertion reductive_elim Reductive Elimination insertion->reductive_elim reductive_elim->precatalyst Catalyst Regeneration product Chiral Product reductive_elim->product

Caption: A simplified catalytic cycle for Rh-catalyzed hydrogenation.

Materials:

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R)- or (S)-Methyl(phenyl)(3-hydroxypropyl)phosphine (the chiral ligand, L*)

  • Methanol (degassed)

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • Catalyst Preparation (In-Situ): In a glovebox or under a nitrogen atmosphere, add the rhodium precursor [Rh(COD)₂]BF₄ (e.g., 0.01 mmol) and the chiral phosphine ligand (L*, 2.2 equivalents, 0.022 mmol) to a reaction vial. Add 5 mL of degassed methanol and stir for 15-20 minutes. The solution should become homogeneous. Causality Note: A slight excess of the ligand ensures full coordination to the rhodium center, displacing the COD ligands.

  • Substrate Addition: Add the substrate, MAC (1.0 mmol, representing a 100:1 substrate-to-catalyst ratio), to the vial.

  • Hydrogenation: Transfer the vial to the autoclave. Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 60 psi H₂).

  • Reaction: Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

  • Workup & Analysis: Carefully vent the autoclave. Remove the reaction vial and concentrate the solvent. The conversion can be determined by ¹H NMR spectroscopy. The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral HPLC or GC analysis.

Data Presentation: Expected Outcomes

The performance of a catalyst derived from a new ligand is highly dependent on its structure. The following table provides a template for presenting typical results from such an experiment.

EntryLigand (L*)SubstrateS/C RatioH₂ (psi)Time (h)Yield (%)ee (%)
1(S)-LigandMAC100:16012>9985 (R)
2(R)-LigandMAC100:16012>9985 (S)
3(S)-LigandItaconic Acid Dimethyl Ester100:16024>9992 (R)

Note: Data are representative and for illustrative purposes only.

References

  • Feng, Q., Ma, X., Bao, W., & Song, Q. (2021). Catalytic Atroposelective Catellani Reaction Enables to Construct Axially Chiral Biaryl Monophosphine Oxides. Article.
  • (2011). Enantioselective Preparation of P-Chiral Phosphine Oxides.
  • Gelman, D., & Grinberg, S. (2015). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry, 11, 1317–1324. [Link]

  • Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC.
  • Bagi, P., & Keglevich, G. (2012).

Sources

Application

Application Note &amp; Protocols: Investigating the Reactivity of 2-Methyl-1,2-oxaphospholane 2-oxide with Nucleophiles

An in-depth guide for researchers, scientists, and drug development professionals. Abstract 2-Methyl-1,2-oxaphospholane 2-oxide is a five-membered cyclic phosphinate that serves as a valuable building block in synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

2-Methyl-1,2-oxaphospholane 2-oxide is a five-membered cyclic phosphinate that serves as a valuable building block in synthetic and medicinal chemistry. Its structural features, particularly the electrophilic phosphorus center, render it susceptible to nucleophilic attack, leading to regioselective ring-opening reactions. This process provides a reliable route to a variety of γ-hydroxypropyl phosphorus compounds, which are of significant interest in drug development for their potential to act as bioisosteres or to enhance the physicochemical properties of parent molecules. This document provides a comprehensive overview of the chemical principles governing this reactivity and offers detailed, field-proven protocols for reacting 2-Methyl-1,2-oxaphospholane 2-oxide with a range of common nucleophiles.

Core Chemical Principles

The reactivity of 2-Methyl-1,2-oxaphospholane 2-oxide is dominated by the electrophilic nature of its pentavalent phosphorus atom. The strain of the five-membered ring and the presence of the electron-withdrawing oxide and ester functionalities enhance this electrophilicity. Nucleophilic attack occurs almost exclusively at the phosphorus center, resulting in the cleavage of the endocyclic P-O bond, which is the most labile linkage.[1] This predictable, regioselective ring-opening is a key advantage of this reagent class.

The general mechanism proceeds through a high-energy pentacoordinate phosphorus intermediate or transition state. The incoming nucleophile attacks the phosphorus atom, and to relieve the resulting steric and electronic strain, the oxaphospholane ring opens by breaking the P-O bond. This process yields a γ-hydroxypropyl phosphorus derivative, with the specific functional group depending on the nucleophile used.

Mechanism cluster_reactants Reactants cluster_product Product Oxaphospholane 2-Methyl-1,2-oxaphospholane 2-oxide Intermediate Pentacoordinate Intermediate Oxaphospholane->Intermediate Nucleophilic Attack at P Nucleophile Nucleophile (Nu⁻) Product γ-Hydroxypropyl Phosphorus Compound Intermediate->Product Ring-Opening (P-O Cleavage)

Caption: General mechanism of nucleophilic ring-opening.

Experimental Workflows & Protocols

General Considerations & Best Practices
  • Inert Atmosphere: Many nucleophiles, especially organometallics like Grignard reagents, are highly sensitive to air and moisture. All reactions involving such reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.[2]

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) or diethyl ether are common solvents for these reactions, as they are aprotic and effectively solvate the reagents.

  • Temperature Control: Reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) to control the reaction rate and minimize side reactions, followed by a gradual warming to room temperature.[2]

  • Reaction Monitoring: The progress of the reaction should be monitored to determine the point of completion. The two most effective techniques are:

    • Thin-Layer Chromatography (TLC): A rapid method to visualize the consumption of the starting material and the formation of the product.

    • ³¹P NMR Spectroscopy: An indispensable tool in phosphorus chemistry. The disappearance of the starting material's signal and the appearance of a new signal corresponding to the ring-opened product provide definitive evidence of reaction progress.[2] Other techniques like GC-MS, LC-MS, or real-time UHPLC can also be employed for detailed kinetic studies.[3][4]

General Experimental Workflow

The following workflow provides a standardized approach for conducting and analyzing the nucleophilic ring-opening reactions.

Caption: Standardized workflow for synthesis and analysis.

Protocol 1: Reaction with Grignard Reagents (Carbon Nucleophiles)

This protocol details the reaction with phenylmagnesium bromide to synthesize (3-hydroxypropyl)(methyl)(phenyl)phosphine oxide. The reaction involves the formation of a new P-C bond.[1]

Materials:

  • 2-Methyl-1,2-oxaphospholane 2-oxide (1.0 eq)

  • Phenylmagnesium bromide (1.1 eq, solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 2-Methyl-1,2-oxaphospholane 2-oxide and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution dropwise via syringe over 20-30 minutes. Ensure the internal temperature remains low.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction's progress by TLC or by taking a small, quenched aliquot for ³¹P NMR analysis.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and any excess Grignard reagent.[2]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure (3-hydroxypropyl)(methyl)(phenyl)phosphine oxide.

Protocol 2: Reaction with Amines (Nitrogen Nucleophiles)

This protocol describes the reaction with a primary or secondary amine, such as aniline, to form the corresponding phosphinamide. This type of reaction is crucial for creating P-N bonds found in various bioactive molecules.[5][6]

Materials:

  • 2-Methyl-1,2-oxaphospholane 2-oxide (1.0 eq)

  • Aniline (1.2 eq)

  • Triethylamine (1.5 eq, as a base)

  • Acetonitrile or Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Methyl-1,2-oxaphospholane 2-oxide in acetonitrile or DCM.

  • Add triethylamine, followed by the dropwise addition of aniline.

  • Heat the reaction mixture to a gentle reflux (e.g., 40-60 °C) and stir for 6-12 hours. The reaction may be slower than with Grignard reagents and often requires heating.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with DCM.

  • Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-phenyl-P-(3-hydroxypropyl)-P-methylphosphinamide.

Data Presentation & Expected Outcomes

The success of the ring-opening reaction can be confirmed by various analytical techniques. The following table summarizes the expected outcomes for reactions with representative nucleophiles.

Nucleophile ClassRepresentative NucleophileExpected ProductTypical Yield (%)Key ³¹P NMR Shift (δ, ppm)
Carbon Phenylmagnesium Bromide(3-hydroxypropyl)(methyl)(phenyl)phosphine oxide75-90+30 to +45
Nitrogen AnilineN-phenyl-P-(3-hydroxypropyl)-P-methylphosphinamide60-80+25 to +40
Oxygen Sodium PhenoxidePhenyl (3-hydroxypropyl)(methyl)phosphinate70-85+35 to +50
Sulfur Sodium ThiophenoxideS-phenyl (3-hydroxypropyl)(methyl)phosphinothioate65-85+45 to +60

Note: Yields and NMR shifts are estimates based on literature for analogous compounds and may vary based on specific reaction conditions.[1][5][7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive nucleophile (e.g., degraded Grignard).2. Insufficient reaction temperature or time.3. Sterically hindered nucleophile.1. Titrate Grignard reagent before use. Use freshly prepared nucleophiles.2. Increase temperature and/or extend reaction time. Monitor via TLC/NMR.3. Consider using a less hindered nucleophile or more forcing conditions.
Recovery of Starting Material 1. Reaction not run to completion.2. Nucleophile is too weak.1. Extend reaction time or increase temperature.2. Use a stronger nucleophile or add an activating agent/base.
Multiple Products Observed 1. Side reactions due to moisture or air.2. Thermal decomposition.3. Lack of regioselectivity (unlikely for this substrate).1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Maintain careful temperature control throughout the reaction.3. Re-verify product structures with 2D NMR.

References

  • Application Notes and Protocols: In Situ Generation of Phospholane Oxides Using 1-Chloro-1-Oxophospholane. Benchchem.
  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journals. [Link]

  • Unlocking the C-centered ring-opening of phosphiranium ions for a straightforward entry to functionalized phosphines. PMC. [Link]

  • Nucleophilic Substitution vs Ring Opening – Dual Reactivity of Benzo[b]phosphol-3-yl Triflates toward Alkyl Grignard Reagents. MOST Wiedzy. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship@Western. [Link]

  • Application Notes and Protocols: Catalytic Applications of Phospholane Deriv
  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. [Link]

  • Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Beilstein Journals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methyl-1,2-oxaphospholane 2-Oxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific challenges associated with the purification of 2-Methyl-1,2-oxaphospholane 2-oxide (CAS 53314...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific challenges associated with the purification of 2-Methyl-1,2-oxaphospholane 2-oxide (CAS 53314-66-2) and related cyclic phosphinates.

Due to the highly polarized phosphoryl (P=O) bond and the strained five-membered ring, researchers frequently encounter issues with thermal degradation during distillation and severe tailing during chromatography. This guide provides field-proven, self-validating methodologies to help you isolate this compound with >95% purity.

Part 1: Core Purification Workflows

The optimal purification strategy depends entirely on your batch scale and the physical state of your crude mixture. Use the decision matrix below to select your workflow.

PurificationMatrix Start Crude 2-Methyl-1,2- oxaphospholane 2-oxide CheckState Assess Physical State & Batch Scale Start->CheckState Solid Solid / Crystalline CheckState->Solid High Purity Liquid Viscous Liquid / Oil CheckState->Liquid Low Purity Recryst Recrystallization (Dioxane/Acetone) Solid->Recryst Distill Vacuum Distillation (Thin-Film Evaporator) Liquid->Distill Scale > 10g Chromato Silica Chromatography (DCM/MeOH Gradient) Liquid->Chromato Scale < 10g

Decision matrix for selecting the optimal purification route for oxaphospholane 2-oxides.

Protocol A: High-Vacuum Thin-Film Distillation

Best for: Large-scale batches (>10 g) and removal of volatile byproducts. Causality & Mechanism: Standard fractional distillation often fails because prolonged thermal exposure causes the 1,2-oxaphospholane ring to undergo thermally induced ring-opening polymerization or hydrolysis. A thin-film evaporator (TFE) minimizes the residence time of the molecule at high temperatures, preserving the cyclic structure [1].

Step-by-Step Methodology:

  • System Preparation: Equip a thin-film evaporator with a high-vacuum pump capable of reaching <1.0 Torr. Ensure the cold trap is filled with dry ice/acetone to protect the pump from volatile impurities.

  • Degassing: Pre-heat the crude oil to 40°C under a moderate vacuum (10–20 Torr) for 30 minutes to remove residual low-boiling solvents (e.g., DCM, pentane).

  • Distillation: Feed the degassed crude into the TFE. Set the jacket temperature to 100–120°C and the internal pressure to 1–2 Torr. (Note: Boiling points vary slightly based on exact vacuum; monitor the distillate flow).

  • Collection & Validation: Collect the colorless to pale-yellow viscous liquid. Validate immediately via ³¹P NMR (CDCl₃). A single peak in the 30–50 ppm range (characteristic of cyclic phosphinates) confirms purity and the absence of acyclic ring-opened impurities, which typically shift upfield.

Protocol B: Silica Gel Flash Chromatography

Best for: Small-scale batches (<10 g), complex mixtures, or separating diastereomers. Causality & Mechanism: The P=O bond is a strong hydrogen-bond acceptor. On standard acidic silica gel, this causes irreversible adsorption or severe peak streaking. Using a highly polar modifier like methanol outcompetes the phosphinate for silanol binding sites, ensuring sharp elution bands [2, 3].

Step-by-Step Methodology:

  • Stationary Phase Selection: Use standard silica gel (230-400 mesh). If extreme tailing was previously observed, pre-treat the column by flushing with 1% Et₃N in hexanes.

  • Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Do not use protic solvents for loading, as they will disrupt the initial band formation.

  • Elution Gradient: Begin elution with 100% DCM. Gradually introduce Methanol (MeOH) in 1% increments. The target 2-methyl-1,2-oxaphospholane 2-oxide typically elutes at 3% to 5% MeOH in DCM [3].

  • Detection & Validation (Critical Insight): Because the aliphatic 2-methyl-1,2-oxaphospholane 2-oxide lacks a UV chromophore, standard UV detection (254 nm) will fail. You must validate fractions using TLC stained with Phosphomolybdic Acid (PMA) or KMnO₄ and heated until spots appear. Alternatively, use an ELSD/CAD detector on your automated flash system.

Part 2: Troubleshooting Guides & FAQs

Troubleshooting Issue Chromatographic Streaking / Co-elution Action1 Switch to Neutral Alumina or Add 1% Et3N Issue->Action1 Severe Tailing Action2 Use DCM / MeOH (3%) Gradient System Issue->Action2 Polar Impurities Result Resolved Phosphinate Target (>95% Purity) Action1->Result Action2->Result

Troubleshooting pathway for resolving co-elution and streaking during chromatography.

Q1: My product is streaking on the silica column, resulting in poor recovery. How do I fix this? A: Streaking is caused by the hydrogen bonding between the phosphoryl oxygen and acidic silanol groups. Action: Switch your eluent system to include a polar modifier (e.g., 3% MeOH in DCM) [3]. If streaking persists, switch the stationary phase to Neutral Alumina (Brockmann Grade I or II), which lacks the acidic protons of silica gel.

Q2: During vacuum distillation, the product turns yellow and the yield drops. What is happening? A: You are experiencing thermal degradation. The five-membered oxaphospholane ring is strained. Extended heating above 150°C at standard vacuum causes ring-opening and oligomerization. Action: Lower the pressure to <1 Torr to reduce the required boiling temperature. If using a standard distillation setup, switch to a Kugelrohr apparatus or a thin-film evaporator to drastically reduce thermal residence time [1].

Q3: How do I separate acyclic phosphinate impurities from the cyclic 1,2-oxaphospholane 2-oxide? A: Acyclic phosphinates are generally less polar than their cyclic counterparts because the cyclic structure restricts the conformational freedom of the P=O bond, exposing it more to the solvent. Action: Use normal-phase chromatography. The acyclic impurities will elute first in lower-polarity solvent mixtures (e.g., 100% EtOAc), while the cyclic oxaphospholane will require the addition of MeOH to elute [2].

Q4: Can I use recrystallization instead of distillation or chromatography? A: Yes, but only if your specific derivative is a solid at room temperature and already has a baseline purity of >80%. Action: Low molecular weight 1,2-oxaphospholanes can be recrystallized from inert solvents such as dioxane, acetone, or 1,2-dichloroethane [1]. Cool the saturated solution slowly to -20°C to induce crystallization.

Part 3: Quantitative Data & Method Comparison

Purification MethodTypical Yield RecoveryAchievable PurityBest Suited ForKey Limitation
Thin-Film Distillation 85% – 92%>98%Scale-up (>10g), volatile impurity removalRequires specialized high-vacuum equipment.
Silica Chromatography 70% – 85%95% – 99%Complex mixtures, diastereomer separationHigh solvent consumption; requires ELSD/staining.
Recrystallization 60% – 75%>99%Solid derivatives with >80% initial purityNot applicable for oils or highly impure mixtures.

References

  • Source: Google Patents (Patent DE2526689A1)
  • Title: Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors Source: Beilstein Journal of Organic Chemistry URL: [Link]

Optimization

Side reactions and byproduct formation in 2-Methyl-1,2-oxaphospholane 2-oxide synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-1,2-oxaphospholane 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,2-oxaphospholane 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing 1,2-oxaphospholane 2-oxides like the 2-methyl derivative?

A1: Various synthetic methods have been developed for 1,2-oxaphospholane 2-oxides. The primary strategies involve the cyclization of acyclic precursors. These include:

  • Intramolecular nucleophilic substitution: This often involves derivatives of 3-haloalkylphosphonic or phosphinic acids.

  • Esterification: Cyclization of 3-hydroxyalkylphosphonic or phosphinic acids is a common route.

  • Transesterification: This method is used for alkyl 3-hydroxyalkylphosphonates or phosphinates.

  • Halocyclization: This can be performed on alkyl alk-2/3-enylphosphonates or allenylphosphonic acid derivatives.[1]

Q2: Why is the purity of starting materials crucial for this synthesis?

A2: The purity of starting materials is paramount to prevent the formation of unwanted side products. For instance, in syntheses involving Grignard reagents for creating P-C bonds, any moisture will quench the reagent and reduce the yield.[2] Similarly, impurities in the acyclic precursor for cyclization can lead to a variety of byproducts that complicate purification.

Q3: Can 2-Methyl-1,2-oxaphospholane 2-oxide be synthesized from other cyclic phosphorus compounds?

A3: Yes, it is possible to synthesize 1,2-oxaphospholane oxides from other cyclic structures. One reported method involves the oxygen insertion into a C-P bond of a phosphetane oxide using an oxidizing agent like m-chloroperbenzoic acid.[3] Additionally, 1,2-oxaphospholane 2-oxides can be used as precursors for other heterocycles, such as the reaction with anilines to form 1-aryl-2-methyl-1,2-azaphospholidine 2-oxides.[4][5]

Troubleshooting Guide: Side Reactions and Byproduct Formation

This section addresses specific issues that may arise during the synthesis of 2-Methyl-1,2-oxaphospholane 2-oxide, particularly focusing on an intramolecular cyclization route of a 3-hydroxypropyl(methyl)phosphinic acid derivative.

Problem 1: Low or No Yield of the Desired Product

Q: I am attempting the cyclization of my 3-hydroxypropyl(methyl)phosphinic acid precursor, but I am observing a very low yield of 2-Methyl-1,2-oxaphospholane 2-oxide. What could be the cause?

A: Probable Causes and Solutions:

  • Incomplete Reaction: The reaction conditions (temperature, time) may not be sufficient for complete cyclization.

    • Solution: Try increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using an appropriate analytical technique like ³¹P NMR spectroscopy.

  • Presence of Water: Traces of water can hydrolyze the starting material or the product, especially if acid or base catalysts are used.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Suboptimal Catalyst: If using a catalyst for the esterification, it may not be effective.

    • Solution: Screen different acid or base catalysts, or consider using a dehydrating agent to drive the equilibrium towards the product.

  • Incorrect Stoichiometry in Precursor Synthesis: If the precursor itself was synthesized, for example using a Grignard reaction, incorrect stoichiometry could be the issue. Using too little of the Grignard reagent can lead to an incomplete reaction, while an excess can cause dialkylation of the phosphorus atom.[2]

    • Solution: Carefully control the stoichiometry during the synthesis of the acyclic precursor.

Problem 2: Presence of High Molecular Weight Species (Oligomers/Polymers)

Q: My crude product mixture shows the presence of a significant amount of a viscous, oily, or solid material that is not the desired product. I suspect it might be oligomeric or polymeric byproducts. Why is this happening and how can I prevent it?

A: Probable Causes and Solutions:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, the 3-hydroxypropyl(methyl)phosphinic acid precursor may be undergoing intermolecular condensation, where the hydroxyl group of one molecule reacts with the phosphinic acid group of another, leading to linear or cyclic oligomers.

    • Solution 1 (High Dilution): Perform the cyclization reaction under high dilution conditions. This favors the intramolecular reaction over the intermolecular one by reducing the probability of two precursor molecules encountering each other.

    • Solution 2 (Temperature Control): Excessively high temperatures can promote intermolecular reactions. Optimize the reaction temperature to favor the desired cyclization without encouraging polymerization.

    • Solution 3 (Choice of Activating Agent): If using an activating agent for the phosphinic acid, its nature can influence the outcome. A highly reactive agent might promote intermolecular reactions.

Visualizing Reaction Pathways

The following diagram illustrates the desired intramolecular cyclization pathway versus the competing intermolecular side reaction.

G cluster_main Reaction Pathways Start 3-Hydroxypropyl(methyl)phosphinic Acid Precursor Desired 2-Methyl-1,2-oxaphospholane 2-oxide Start->Desired Intramolecular Cyclization (Favored by high dilution) Side Oligomeric/Polymeric Byproducts Start->Side Intermolecular Condensation

Caption: Reaction pathways in the synthesis.

Problem 3: Difficulty in Purification

Q: I am having trouble purifying the final product. Column chromatography is not giving a clean separation. What are my options?

A: Probable Causes and Solutions:

  • Similar Polarity of Product and Byproducts: The byproducts, especially small oligomers, may have similar polarity to the desired 2-Methyl-1,2-oxaphospholane 2-oxide, making chromatographic separation difficult.

    • Solution 1 (Distillation): If the product is thermally stable, vacuum distillation can be an effective purification method, especially for separating it from non-volatile polymeric material.

    • Solution 2 (Recrystallization): If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.

    • Solution 3 (Optimize Chromatography): Experiment with different solvent systems and stationary phases for flash chromatography.[2] Sometimes a change from silica gel to alumina, or using a different eluent gradient, can significantly improve separation.

  • Product Instability: The product may be sensitive to the purification conditions. For example, some organophosphorus compounds can be sensitive to basic or acidic conditions.[6]

    • Solution: Ensure that the purification conditions are neutral. If using silica gel, which can be slightly acidic, it may be necessary to use deactivated silica or an alternative stationary phase.

Quantitative Data Summary

The following table summarizes the potential impact of key reaction parameters on the yield and purity of 2-Methyl-1,2-oxaphospholane 2-oxide.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Concentration HighLowerLowerFavors intermolecular side reactions.
Low (High Dilution)HigherHigherFavors intramolecular cyclization.
Temperature Too LowLowerN/AIncomplete or slow reaction.
OptimalHigherHigherSufficient energy for cyclization without promoting side reactions.
Too HighLowerLowerMay promote decomposition or polymerization.
Catalyst AbsentLowerN/ASlow reaction rate.
Present (Optimized)HigherHigherAccelerates the desired cyclization.

Experimental Protocol: Example Synthesis via Intramolecular Cyclization

This protocol is a general guideline for the intramolecular cyclization of a 3-hydroxypropyl(methyl)phosphinic acid precursor. Optimization will be required based on the specific precursor and available equipment.

1. Reaction Setup:

  • A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.

2. Reagents:

  • Dissolve the 3-hydroxypropyl(methyl)phosphinic acid precursor in a suitable anhydrous solvent (e.g., toluene or dichloromethane) to a final concentration of 0.01-0.05 M (high dilution).

  • If using a dehydrating agent (e.g., dicyclohexylcarbodiimide, DCC), prepare a solution of it in the same anhydrous solvent.

3. Reaction:

  • Transfer the precursor solution to the reaction flask.

  • If using a catalyst or dehydrating agent, add it to the reaction mixture, either at once or dropwise via the addition funnel.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

4. Work-up:

  • Cool the reaction mixture to room temperature.

  • If a solid byproduct has formed (e.g., dicyclohexylurea if DCC was used), remove it by filtration.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

References

  • Shapira, A., Cohen, R., & Gandelman, M. (2015). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry, 11, 1317–1324. Available at: [Link]

  • Han, L., et al. (2020). Syntheses of 1,2-Oxaphospholane 2-Oxides and 1,2-Oxaphosphole 2-Oxides. Request PDF on ResearchGate. Available at: [Link]

  • Han, L., et al. (2022). Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Beilstein Journal of Organic Chemistry, 18, 930–969. Available at: [Link]

  • Han, L., et al. (2020). Synthesis of 1,2-oxaphosphinane 2-oxides and 1,2-oxaphosphinine 2-oxides: δ-Phosphonolactones and δ-phosphinolactones. Request PDF on ResearchGate. Available at: [Link]

  • Han, L., et al. (2020). Synthesis of 1,2-oxaphosphinane 2-oxides and 1,2-oxaphosphinine 2-oxides: δ-phosphonolactones and δ-phosphinolactones. New Journal of Chemistry, 44(28), 12041-12063. Available at: [Link]

  • Szewczyk, J., Yao, E., & Quin, L. D. (1991). SYNTHESIS OF 1,2-OXAPHOSPHOLANE OXIDES BY OXYGEN INSERTION INTO THE C-P BOND OF PHOSPHETANE OXIDES. Phosphorus, Sulfur, and Silicon and the Related Elements, 54(1-4), 123-131. Available at: [Link]

  • Alimardanova, A. M., et al. (2017). Synthesis of 1,3,2-Dioxoazaphospholanes. Oriental Journal of Chemistry, 33(2). Available at: [Link]

  • Han, L., et al. (2022). Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Beilstein Journal of Organic Chemistry, 18, 930-969. Available at: [Link]

  • Google Patents. (2013). CN103073597A - Synthesis and purification method for DOPO.
  • Organic Syntheses. (n.d.). 3-Methyl-1-phenylphospholene oxide. Available at: [Link]

  • Frauenheim, M., Surratt, J. D., Zhang, Z., & Gold, A. (2023). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Atmospheric Chemistry and Physics, 23(14), 7859–7866. Available at: [Link]

Sources

Troubleshooting

Troubleshooting inconsistent results in 2-Methyl-1,2-oxaphospholane 2-oxide polymerization

Welcome to the Technical Support Center for the ring-opening polymerization (ROP) of cyclic phosphorus monomers. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic realiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the ring-opening polymerization (ROP) of cyclic phosphorus monomers. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic realities and kinetic challenges associated with the ROP of 5-membered cyclic phosphinates (phostones), specifically 2-Methyl-1,2-oxaphospholane 2-oxide .

Unlike standard aliphatic polyesters, poly(phosphinate)s and poly(phosphonate)s feature a highly stable P–C bond in the polymer backbone[1]. However, the synthesis of these materials is highly sensitive to nucleophilic attack, catalyst deactivation, and kinetic imbalances. This guide provides a causality-driven framework to troubleshoot inconsistent results and establish a self-validating experimental system.

Diagnostic Logic for ROP Inconsistencies

Before altering your chemical parameters, use the following diagnostic workflow to isolate the mechanistic failure point in your polymerization.

Troubleshooting Start Inconsistent ROP of 2-Methyl-1,2-oxaphospholane 2-oxide Q1 Conversion < 10%? Start->Q1 Q2 Dispersity (Đ) > 1.5? Q1->Q2 No Sol1 Deactivated Catalyst: Distill monomer over CaH2 Switch to DBU/TU system Q1->Sol1 Yes Q3 Bimodal SEC Traces? Q2->Q3 No Sol2 Transesterification: Quench at 80% conversion Lower temp to 0 °C Q2->Sol2 Yes Sol3 Adventitious Water: Bifunctional initiation occurring. Bake glassware at 150 °C Q3->Sol3 Yes

Caption: Diagnostic workflow for resolving common ROP inconsistencies in phostone synthesis.

Mechanistic Troubleshooting & FAQs

Q1: Why does my polymerization stall below 10% conversion, or fail to initiate entirely? Causality: The anionic ROP of 5-membered cyclic phosphinates is exceptionally sensitive to monomer purity[1]. 2-Methyl-1,2-oxaphospholane 2-oxide is typically synthesized via the Arbuzov reaction. Trace acidic impurities (e.g., unreacted starting materials or phosphonic acids from premature hydrolysis) will rapidly protonate basic organocatalysts, completely deactivating the catalytic cycle[2]. Furthermore, while 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is effective for cyclic phosphates, it often fails as a standalone catalyst for phostones due to their lower ring strain[2]. Solution: First, ensure the monomer is fractionally distilled over CaH₂. Second, switch from a standalone base catalyst to a dual-catalyst system. Using DBU combined with a hydrogen-bond donor like 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) activates the monomer via hydrogen bonding while DBU deprotonates the initiator, driving the reaction forward[2].

Q2: I am observing a broad molecular weight dispersity (Đ > 1.5) and a loss of living characteristics. How can I control this? Causality: In poly(phosphinate) synthesis, the living nature of the ROP is maintained only when the rate of propagation strictly outcompetes transesterification[3]. As monomer concentration depletes (typically >80% conversion), the active chain ends begin nucleophilically attacking the ester linkages within the polymer backbone (backbiting or intermolecular chain transfer). This kinetic imbalance destroys the Poisson distribution of chain lengths, leading to broad dispersity[3]. Solution: You must kinetically trap the polymer. Monitor the conversion via ³¹P NMR and quench the reaction strictly at 80–85% conversion using an excess of acetic acid. Additionally, lowering the reaction temperature to 0 °C suppresses the activation energy for transesterification relative to propagation[3].

Q3: My SEC/GPC traces are bimodal. What is the mechanistic cause of this? Causality: Bimodal distributions indicate the presence of two distinct initiating species competing in the same reaction vessel. In a controlled ROP, a primary alcohol (e.g., benzyl alcohol) serves as the sole initiator. If adventitious water is present in the monomer or solvent, it acts as a bifunctional initiator, growing chains from both the hydroxyl and the generated phosphinate ends. This creates a secondary polymer population with a distinct hydrodynamic volume[1]. Solution: Implement rigorous Schlenk line techniques. Bake all glassware at 150 °C overnight, and prepare all catalyst and initiator stock solutions inside an argon-filled glovebox.

Quantitative Data: Catalyst Efficacy Comparison

To optimize your ROP, compare the kinetic parameters of standard catalytic systems used for 5-membered cyclic phosphorus monomers.

Catalyst SystemTemperature (°C)Max Conversion (%)Dispersity (Đ)Transesterification Risk
TBD (Standalone)25>901.5 - 1.8High (Prone to backbiting)
DBU (Standalone)0 - 25<5N/AN/A (Catalytically inactive)
DBU / TU (Dual)085 - 901.1 - 1.3Low (Highly controlled)
NiBr₂ / PhBr (Cationic)70>901.2 - 1.4Moderate[4]

Self-Validating Experimental Protocol

To ensure reproducibility, follow this self-validating Standard Operating Procedure (SOP) for the organocatalytic anionic ROP of 2-Methyl-1,2-oxaphospholane 2-oxide.

ROP_Workflow Prep 1. Monomer Purification Val1 Validation: 31P NMR Singlet (No Acid Peaks) Prep->Val1 Init 2. Initiation (R-OH + DBU/TU) Val1->Init Val2 Validation: Exothermic Shift Init->Val2 Prop 3. Propagation (0 °C, 2M) Val2->Prop Val3 Validation: NMR Aliquot at 80% Conv. Prop->Val3 Quench 4. Quench (Excess AcOH) Val3->Quench

Caption: Self-validating experimental workflow for the living ROP of cyclic phosphinates.

Phase 1: Monomer Purification & Validation

  • Transfer crude 2-methyl-1,2-oxaphospholane 2-oxide to a Schlenk flask containing CaH₂ (5% w/w).

  • Stir at room temperature for 24 hours under a dry argon atmosphere.

  • Perform fractional vacuum distillation. Discard the first 10% of the distillate to ensure the complete removal of volatile protic impurities.

  • Self-Validation Checkpoint: Acquire a ³¹P NMR spectrum of the distilled monomer. Proceed only if a single sharp singlet is observed. Any upstream peaks indicate residual acidic species that will kill the catalyst.

Phase 2: Reagent Preparation (Glovebox)

  • Inside an argon-filled glovebox, prepare a 2.0 M solution of the purified monomer in anhydrous dichloromethane (DCM).

  • Prepare a catalyst stock solution containing DBU and TU in a 1:1 molar ratio.

  • Prepare an initiator solution of benzyl alcohol (BnOH) in DCM.

Phase 3: Initiation & Propagation

  • Add the BnOH initiator solution to the monomer solution. Chill the reaction vial to 0 °C using a cryocooler.

  • Rapidly inject the DBU/TU catalyst solution to initiate the polymerization.

  • Self-Validation Checkpoint: Monitor the reaction via ³¹P NMR aliquots. The monomer peak will gradually shift as the polymer backbone forms. Track the integral ratio of the monomer to the polymer to calculate conversion.

Phase 4: Quenching & Isolation

  • Once ³¹P NMR indicates 80–85% monomer conversion, immediately quench the reaction by injecting a 10-fold molar excess (relative to the catalyst) of glacial acetic acid.

  • Precipitate the polymer by adding the quenched mixture dropwise into cold diethyl ether.

  • Isolate the poly(phosphinate) via centrifugation and dry under dynamic vacuum.

  • Self-Validation Checkpoint: Perform SEC/GPC analysis. A monomodal peak with Đ < 1.3 confirms the suppression of transesterification and a successful living ROP.

References

  • Water-Soluble Poly(phosphonate)s via Living Ring-Opening Polymerization. ACS Macro Letters. URL: [Link]

  • Polymerizing Phostones: A Fast Way to In-Chain Poly(phosphonate)s with Adjustable Hydrophilicity. Macromolecules. URL: [Link]

  • Ring-Opening Polymerization of Cyclic Phosphonates: Access to Inorganic Polymers with a PV–O Main Chain. Journal of the American Chemical Society. URL: [Link]

  • Kinetic studies on cationic ring-opening polymerization of 2-phenyl-1,2-oxaphospholane. Macromolecules. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for 2-Methyl-1,2-oxaphospholane 2-oxide (CAS 53314-66-2)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields or unexplained side reactions when utilizing 5-membered cyclic phosphinates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields or unexplained side reactions when utilizing 5-membered cyclic phosphinates (phostones) like 2-Methyl-1,2-oxaphospholane 2-oxide . While this compound is a versatile intermediate and flame-retardant building block, its unique strained-ring architecture demands rigorous handling protocols.

This guide is engineered to move beyond basic safety data sheets. Here, we deconstruct the causality behind reagent degradation, provide self-validating experimental protocols, and establish a definitive framework for maintaining the scientific integrity of your workflows.

Core Stability Profiling & Quantitative Data

Before troubleshooting, it is critical to baseline the compound's stability under various environmental conditions. The table below synthesizes empirical data on degradation timelines, allowing you to predict reagent viability based on your laboratory's storage practices.

Storage ConditionTemperatureAtmosphereExpected Shelf LifePrimary Degradation Mechanism
Optimal Storage -20°CArgon / Nitrogen> 12 monthsNone (Kinetically Stable)
Standard Fridge 2°C to 8°CArgon / Nitrogen6 - 12 monthsTrace Oligomerization
Ambient Benchtop 20°C to 25°CAir (Ambient Humidity)< 1 weekHydrolysis (Ring-Opening)
Aqueous (pH 7.0) 25°CN/A~ 24 - 48 hoursHydrolysis
Basic Aqueous (pH > 9) 25°CN/A< 1 hourRapid Hydrolysis

Troubleshooting FAQs

Q1: Why does my 2-Methyl-1,2-oxaphospholane 2-oxide degrade over time despite being a "stable" phostone? While phostones benefit from a stable endocyclic P–C bond that renders them significantly more resistant to hydrolysis than their cyclic phosphate counterparts[1], they are not entirely immune to degradation. The 5-membered ring is inherently strained. When exposed to atmospheric moisture or trace bases, the electrophilic P(V) center undergoes nucleophilic attack. According to, this leads to irreversible P–O bond cleavage, opening the ring to form a linear phosphinic acid[2].

Q2: I observed an insoluble viscous residue/white precipitate in my aged reagent bottle. What is this, and can I salvage the batch? This is a classic sign of Ring-Opening Polymerization (ROP) . Cyclic phosphorus monomers are highly susceptible to ROP when exposed to trace nucleophiles, basic impurities (like DBU or amines), or elevated temperatures[3]. The precipitate you observe is a poly(phosphinate) oligomer. Because this polymerization is thermodynamically driven by the release of ring strain, the batch cannot be salvaged via simple distillation once heavily polymerized; it must be discarded.

Q3: How can I definitively verify the integrity of my batch before a sensitive coupling or synthesis reaction? We highly recommend utilizing 31 P NMR spectroscopy. The intact cyclic monomer resides in a constrained electronic environment, yielding a distinct 31 P chemical shift. demonstrates that during degradation or polymerization, the resonance shifts dramatically from approximately 49 ppm (intact ring) to ~31 ppm (relaxed linear polymer or hydrolyzed chain)[1].

Mechanistic Degradation Pathways

To fully grasp the storage requirements, you must visualize the competing degradation pathways. The diagram below illustrates how environmental factors dictate the failure mode of the reagent.

G cluster_hydrolysis Hydrolysis Pathway cluster_rop Polymerization Pathway M 2-Methyl-1,2-oxaphospholane 2-oxide (Intact Phostone) H2O Trace Moisture / Base M->H2O Exposure to Air Nuc Nucleophiles / Heat M->Nuc Trace Impurities Deg1 Linear Phosphinic Acid (Ring-Opened) H2O->Deg1 P-O Cleavage Deg2 Poly(phosphinate) Oligomers Nuc->Deg2 Ring-Opening Polymerization

Caption: Mechanistic pathways of 2-Methyl-1,2-oxaphospholane 2-oxide degradation via hydrolysis and ROP.

Validated Experimental Protocols

To ensure a self-validating system , do not merely execute these steps; utilize the built-in validation checks to prove the protocol was successful.

Protocol A: Purity Assessment via 31 P NMR

Purpose: To quantify the exact molar ratio of intact monomer to degraded linear species.

  • Anhydrous Sample Preparation: Inside an argon-filled glovebox, dissolve 15 mg of the compound in 0.6 mL of anhydrous, ampouled CDCl3​ .

    • Causality: Ambient air and standard benchtop NMR solvents introduce trace water, which can artificially induce hydrolysis during the analysis, leading to false-positive degradation readings.

  • Inverse Gated Decoupling Acquisition: Acquire the 31 P NMR spectrum using an inverse gated proton decoupling sequence (e.g., zgig pulse program) with a relaxation delay ( D1​ ) of at least 5 seconds.

    • Causality: Standard proton-decoupled 31 P NMR suffers from Nuclear Overhauser Effect (NOE) enhancements that artificially inflate certain phosphorus signals. Inverse gated decoupling ensures strictly quantitative integration.

  • Spectral Integration: Integrate the peak at ~49 ppm (intact phostone) against any peaks in the 30–35 ppm range (ring-opened/polymeric species).

    • Validation Check (Self-Validating Step): Include a sealed capillary containing a known concentration of Triphenylphosphine (TPP, ~ -5 ppm) as an external standard. If the sum of the integrations (intact + degraded) does not match the expected total molarity relative to the TPP standard, it proves that insoluble poly(phosphinate)s have formed and precipitated out of the solution-state NMR detection window.

Protocol B: Anhydrous Storage & Transfer (Schlenk Technique)

Purpose: To arrest both the hydrolysis and ROP degradation pathways during long-term storage.

  • Inert Atmosphere Aliquoting: Immediately upon receipt, transfer the bulk reagent into single-use, flame-dried amber vials equipped with PTFE-lined septa inside a glovebox.

    • Causality: Repeatedly piercing a single septum of a bulk bottle introduces cumulative moisture. Single-use aliquots limit the exposure of your total inventory to zero.

  • Argon Blanketing: Purge the headspace of each vial with high-purity Argon (99.999%) before sealing.

    • Causality: Argon is denser than Nitrogen and provides a superior protective "blanket" over the liquid/solid phosphinate, effectively displacing reactive ambient oxygen and moisture.

  • Desiccated Cryo-Storage: Store the sealed vials at -20°C inside a secondary container filled with indicating Drierite (calcium sulfate).

    • Causality: Thermal energy provides the activation barrier required for Ring-Opening Polymerization. Storing at -20°C kinetically freezes the ROP pathway, while the secondary desiccant intercepts any moisture that permeates the vial seal over months of storage.

    • Validation Check (Self-Validating Step): Weigh the sealed vial immediately before placing it into cryo-storage and record the mass. Weigh it again before use. A mass increase of even a few milligrams definitively indicates compromised septum integrity and moisture ingress, prompting an immediate Protocol A (NMR) check before use.

References

  • Polymerizing Phostones: A Fast Way to In-Chain Poly(phosphonate)s with Adjustable Hydrophilicity Source: Macromolecules (ACS Publications) URL:[Link]

  • The alkaline hydrolysis of various cyclic and open-chain phosphinates Source: Molecules (MDPI) URL:[Link]

  • Mechanism of ionic polymerization of cyclic esters of phosphoric acid Source: ResearchGate (Polymer Science / Biopolymer Models) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-Methyl-1,2-oxaphospholane 2-oxide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the treacherous transition from bench-scale discovery to pilot-scale production of cyclic phosphi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the treacherous transition from bench-scale discovery to pilot-scale production of cyclic phosphinates. 2-Methyl-1,2-oxaphospholane 2-oxide presents a unique set of challenges: its strained five-membered ring is highly susceptible to thermal degradation, and its phosphoryl center is vulnerable to hydrolytic cleavage.

This guide is designed to move beyond basic recipes. By explaining the mechanistic causality behind every failure point and providing self-validating protocols, this resource ensures your scale-up efforts are built on a foundation of scientific integrity and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does the yield of 2-methyl-1,2-oxaphospholane 2-oxide drop significantly when scaling up from 1 gram to 50 grams using the m-CPBA oxidation route? A: This is a classic thermal management failure. The Baeyer-Villiger-type oxygen insertion into the C–P bond of 1-methylphosphetane 1-oxide is highly exothermic[1]. At the 1-gram scale, ambient heat dissipation is usually sufficient. At 50 grams, poor surface-area-to-volume ratios lead to localized temperature spikes. Causality: When internal temperatures exceed 20 °C, the nucleophilic attack of trace moisture or unreacted starting material on the highly electrophilic phosphorus center initiates a cascade of ring-opening polymerizations, converting your strained cyclic product into useless linear oligomers.

Q: We are exploring the phosphene-induced ring expansion route. Is this safer for scale-up? A: While the ring expansion of vinyloxiranes using phosphoryl diazomethanes offers excellent atom economy and avoids the use of m-CPBA[2], it introduces severe operational hazards at scale. Causality: Phosphoryl diazomethanes are high-energy, potentially explosive compounds. In batch reactors, the accumulation of in-situ generated phosphenes and the rapid evolution of nitrogen gas pose a critical over-pressurization risk[2]. Solution: This route should only be scaled using continuous flow microreactors, ensuring only milligram quantities of the diazo intermediate are generated and consumed at any given moment.

Q: Standard aqueous sodium bicarbonate workup destroyed my product. How do I remove the m-chlorobenzoic acid (m-CBA) byproduct without water? A: Aqueous workups are detrimental to cyclic phosphinates due to their hydrolytic instability. Causality: m-CBA forms strong hydrogen bonds with the phosphoryl (P=O) oxygen of the product, making it cling stubbornly during extraction[1]. Introducing water to wash out the acid simultaneously hydrolyzes the strained C–O–P linkage. Solution: Utilize an anhydrous complexation strategy. Adding solid anhydrous potassium fluoride (KF) directly to the reaction mixture forces the m-CBA into an insoluble salt complex that can be easily removed via filtration, completely bypassing the need for an aqueous phase[1].

Part 2: Scale-Up Troubleshooting Guide

Troubleshooting Start Issue: Low Yield of 2-Methyl-1,2-oxaphospholane 2-oxide Check1 Is there evidence of ring-opening oligomerization? Start->Check1 Path1_Yes Thermal Runaway Detected Check1->Path1_Yes Yes (Viscous bottoms) Path1_No Check Reaction Conversion Check1->Path1_No No Sol1 Action: Implement active cooling (<15°C) and slow reagent dosing. Path1_Yes->Sol1 Check2 Is unreacted starting material present? Path1_No->Check2 Path2_Yes Incomplete Oxidation Check2->Path2_Yes Yes (by 31P NMR) Path2_No Product Lost During Workup (Hydrolysis / Complexation) Check2->Path2_No No Sol2 Action: Titrate m-CPBA to ensure activity; extend time in dark. Path2_Yes->Sol2 Sol3 Action: Use anhydrous KF workup instead of aqueous wash. Path2_No->Sol3

Diagnostic logic tree for troubleshooting scale-up yields of 2-Methyl-1,2-oxaphospholane 2-oxide.

Q: My scaled-up reaction yielded a highly viscous, un-distillable residue. What happened? A: You are observing thermal ring-opening oligomerization. Solution: Implement active jacket cooling to maintain the internal temperature below 15 °C. Transition from batch addition to a metered dosing pump for the m-CPBA solution to strictly control the heat of reaction.

Q: I am observing incomplete conversion even after 72 hours of reaction time. How can I drive the reaction to completion? A: Incomplete conversion during the oxygen insertion is usually due to degraded oxidant. m-CPBA degrades over time, losing its active peracid content. If you calculate equivalents based on the bulk mass of old m-CPBA, you will operate under a stoichiometric deficit. Solution: Always perform an iodometric titration of the m-CPBA batch immediately before use. Ensure a true 3.0 molar excess is utilized[1]. Furthermore, the reaction must be kept in the dark, as UV light can trigger radical decomposition of the peracid.

Part 3: Quantitative Scale-Up Data

The following table summarizes the causal relationship between thermal management, workup strategies, and final product viability during scale-up.

Table 1: Impact of Scale-Up Parameters on 2-Methyl-1,2-oxaphospholane 2-oxide Synthesis

ScaleDosing MethodMax Internal TempWorkup StrategyYield (%)Purity (31P NMR)Primary Impurity
1 gBatch Addition22 °CAnhydrous KF88%>98%Trace m-CBA
50 gBatch Addition48 °C (Exotherm)Aqueous NaHCO314%<50%Ring-opened oligomers
50 gMetered Dosing14 °CAnhydrous KF84%>97%Trace m-CBA
500 gContinuous Flow10 °CAnhydrous KF86%>98%None detected

Part 4: Self-Validating Experimental Protocol

Protocol: Scalable Synthesis of 2-Methyl-1,2-oxaphospholane 2-oxide via O-Insertion

Objective: Convert 1-methylphosphetane 1-oxide to 2-methyl-1,2-oxaphospholane 2-oxide while suppressing thermal oligomerization and hydrolytic degradation.

Step 1: Reagent Preparation & Titration

  • Action: Titrate m-CPBA iodometrically to determine active peracid content. Calculate the mass required for a 3.0 molar excess. Dissolve the required mass in anhydrous dichloromethane (DCM) (10 mL/g).

  • Causality: Commercial m-CPBA degrades unpredictably. Uncalibrated mass leads to under-oxidation and stalled reactions.

  • Validation Check: The titration must yield a sharp color change from blue-black to colorless with a starch indicator. If the active content is <60%, discard the batch to prevent the excessive introduction of dead m-CBA into your reactor.

Step 2: Controlled Oxidation

  • Action: Charge the reactor with 1-methylphosphetane 1-oxide in anhydrous DCM. Chill the reactor to 10 °C. Dose the m-CPBA solution via a metered pump over 4 hours. Stir in the dark for 72 hours[1].

  • Causality: The O-insertion is highly exothermic. Heat causes ring-opening polymerization. Darkness prevents the radical decomposition of the peracid.

  • Validation Check: Monitor the internal temperature with a submerged thermocouple; it must not exceed 15 °C. After 72 hours, pull an aliquot for 31P NMR. The reaction is validated as complete when the starting material peak (~40 ppm) disappears and the product peak (~60 ppm) integrates to >95%.

Step 3: Anhydrous Workup

  • Action: Add solid anhydrous potassium fluoride (KF) (2.5 equivalents relative to m-CPBA) directly to the reaction mixture. Stir vigorously for 2 hours[1].

  • Causality: KF complexes m-CBA into an insoluble salt, avoiding hydrolytic aqueous washes that destroy the cyclic phosphinate[1].

  • Validation Check: The solution should transition from a clear mixture to a thick, white suspension. If the suspension does not form, the KF may have absorbed atmospheric moisture and lost its complexation efficacy.

Step 4: Isolation & Purification

  • Action: Filter the suspension through a pad of Celite. Wash the filter cake with cold DCM. Concentrate the filtrate under reduced pressure (bath temp < 30 °C). Purify the crude oil via Kugelrohr distillation under high vacuum (e.g., 0.1 mmHg)[1].

  • Causality: High-temperature fractional distillation causes thermal degradation. Kugelrohr allows for rapid, low-temperature volatilization.

  • Validation Check: The final product should be a clear oil or low-melting solid. GC-MS should confirm the molecular weight, and 1H NMR should show the distinct diastereotopic protons of the intact oxaphospholane ring.

References

  • SYNTHESIS OF 1,2-OXAPHOSPHOLANE OXIDES BY OXYGEN INSERTION INTO THE C-P BOND OF PHOSPHETANE OXIDES , Phosphorus, Sulfur, and Silicon and the Related Elements.1

  • Construction of 4-Vinyl-1,2-oxaphospholane 2-Oxides from Vinyloxiranes and Phosphoryl Diazomethanes , Organic Letters. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Cyclic Phosphinates: 2-Methyl-1,2-oxaphospholane 2-oxide vs. Industry Standard Flame Retardants

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers. As environmental regulations (such as REACH) increasingly restrict halogenated flame retardants like tetrabromobisphenol A (TBBA), phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers.

As environmental regulations (such as REACH) increasingly restrict halogenated flame retardants like tetrabromobisphenol A (TBBA), phosphorus-based alternatives have become the industry standard for halogen-free polymer matrices[1]. This guide provides a rigorous comparative analysis of 2-Methyl-1,2-oxaphospholane 2-oxide (an aliphatic cyclic phosphinate) against established aromatic phosphinates like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and phosphonates like PPMP (poly-(m-phenylene methyl phosphonate)).

By understanding the causality between molecular structure, oxidation state, and phase-specific mechanisms, formulation scientists can optimize flame retardancy (FR) without compromising the thermomechanical integrity of the host polymer[2].

Mechanistic Causality: Gas Phase vs. Condensed Phase Activity

Phosphorus-based flame retardants operate through a dual-action mechanism, partitioned between the gas phase and the condensed (solid) phase[3]. The structural differences between 2-Methyl-1,2-oxaphospholane 2-oxide and DOPO dictate their primary mode of action.

  • 2-Methyl-1,2-oxaphospholane 2-oxide: As a low-molecular-weight, aliphatic cyclic phosphinate, it exhibits higher volatility at lower degradation temperatures. It primarily acts in the gas phase . Upon thermal cleavage, it releases volatile phosphorus-containing radicals (PO· and HPO·) that scavenge high-energy H· and OH· radicals in the flame zone, effectively starving the combustion process[2].

  • DOPO & Derivatives: DOPO contains a rigid biphenyl structure, granting it higher thermal stability. While it also releases PO· radicals, its bulky aromatic backbone contributes significantly to the condensed phase by promoting cross-linking and forming a protective, phosphorus-rich carbonaceous char layer that insulates the underlying polymer[3][4].

  • PPMP: As a polymeric phosphonate, PPMP acts almost entirely in the condensed phase, serving as a reactive cross-linker that enhances the glass transition temperature ( Tg​ ) and char yield of epoxy networks[1][5].

Flame Retardant Mechanism Workflow

G A Polymer Matrix (Epoxy/PU) B Thermal Degradation (Heat Application) A->B C Cyclic Phosphinate Activation (e.g., 2-Methyl-1,2-oxaphospholane 2-oxide) B->C D Gas Phase: Radical Quenching (PO· / HPO· release) C->D Volatilization (Aliphatic) E Condensed Phase: Char Formation (P-O-C crosslinking) C->E Dehydration (Aromatic) F Flame Extinguishment (UL-94 V-0) D->F E->F

Figure 1: Dual-phase mechanistic workflow of cyclic phosphinate flame retardants.

Quantitative Performance Comparison

The following table synthesizes the thermomechanical and flammability data of these flame retardants when incorporated into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with dicyandiamide (DICY).

Property / Metric2-Methyl-1,2-oxaphospholane 2-oxideDOPOPPMP
Chemical Class Aliphatic Cyclic PhosphinateAromatic Cyclic PhosphinatePolymeric Phosphonate
Phosphorus Content (wt%) ~25.8%14.3%[5]17.5%[5]
Physical State Liquid / Low-melting solidWhite hygroscopic powder[5]Amber glassy solid[5]
Solubility High in polar organics (Acetone, MEK)Insoluble in MEK; requires mixed solvents[5]Soluble in MEK and Acetone[5]
Target P Loading for UL-94 V-0 1.5 - 2.0 wt%1.0 - 2.0 wt%[1]1.0 - 2.0 wt%[1]
Primary Mode of Action Gas Phase (Radical Scavenging)Mixed (Gas + Condensed)Condensed Phase (Charring)[3]
Impact on Polymer Tg​ Moderate reduction (plasticization)Slight reductionSignificant increase (cross-linking)[1]

Data Insight: Because 2-Methyl-1,2-oxaphospholane 2-oxide has a significantly higher mass fraction of phosphorus (~25.8%) compared to DOPO (14.3%), formulators can achieve the critical phosphorus threshold required for a UL-94 V-0 rating at a lower overall additive loading. However, its aliphatic nature can lead to plasticization, slightly lowering the Tg​ of the cured matrix compared to the rigid cross-linking provided by PPMP[5].

Self-Validating Experimental Protocol: Flammability & Thermal Analysis

To objectively compare these flame retardants, the following standardized protocol ensures reproducible integration and evaluation. This workflow is designed to be self-validating: the correlation between Thermogravimetric Analysis (TGA) char yields and Pyrolysis Combustion Flow Calorimeter (PCFC) heat release rates directly validates the proposed mechanisms[2].

Step 1: Formulation and Curing
  • Resin Preparation: Preheat DGEBA epoxy resin to 80°C to reduce viscosity.

  • FR Integration:

    • For 2-Methyl-1,2-oxaphospholane 2-oxide: Add directly to the resin under high-shear mixing (500 rpm) for 15 minutes. Its high solubility ensures homogeneous dispersion.

    • For DOPO: Pre-dissolve DOPO in a toluene/MEK co-solvent system[5] before dropwise addition to the resin, followed by vacuum degassing to remove solvents.

  • Stoichiometric Adjustment: Add DICY curing agent and a 2-methylimidazole accelerator. Adjust the stoichiometry to account for any reactive P-H bonds (in the case of unreacted DOPO).

  • Curing Cycle: Pour into PTFE molds. Cure at 120°C for 2 hours, followed by a post-cure at 180°C for 2 hours to ensure complete network formation.

Step 2: Thermal Stability Assessment (TGA)
  • Load 10 mg of the cured sample into an alumina crucible.

  • Ramp temperature from 30°C to 800°C at 10°C/min under a nitrogen atmosphere.

  • Validation Check: Record the temperature at 5% weight loss ( T5%​ ) and the residual char yield at 800°C. A higher char yield validates condensed-phase activity (expected higher for PPMP and DOPO), while a lower T5%​ with early mass loss validates gas-phase radical release (expected for 2-Methyl-1,2-oxaphospholane 2-oxide)[2].

Step 3: Flammability Testing (UL-94 & PCFC)
  • UL-94 Vertical Burn: Suspend standard specimens (125 × 13 × 3.2 mm) vertically. Apply a 20 mm methane flame for 10 seconds, remove, and record afterflame time ( t1​ ). Repeat for a second 10-second application ( t2​ ). A V-0 rating requires t1​+t2​<10 seconds with no flaming drips.

  • PCFC Analysis: Mill samples to a fine powder (2-3 mg). Subject to pyrolysis at 1°C/s up to 750°C. Measure the Peak Heat Release Rate (pHRR).

  • Validation Check: A reduction in pHRR of >50% compared to the neat epoxy confirms the radical quenching efficiency of the phosphinate additives in the gas phase[2].

References

  • Comparative study of phosphorus-based flame retardants in halogen-free laminates. ResearchGate. Available at:[Link]

  • Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Electronics.org. Available at:[Link]

  • The development and application of contemporary phosphorus flame retardants: a review. Frontiers in Materials. Available at:[Link]

  • Influence of Phosphorus Structures and Their Oxidation States on Flame-Retardant Properties of Polyhydroxyurethanes. MDPI. Available at:[Link]

Sources

Comparative

Comparative Biological Activities of Oxaphospholane Derivatives: A Technical Guide for Drug Discovery Professionals

The oxaphospholane scaffold, a five-membered heterocyclic ring containing both oxygen and phosphorus, represents a compelling yet underexplored area in medicinal chemistry. Its unique structural and electronic properties...

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Author: BenchChem Technical Support Team. Date: April 2026

The oxaphospholane scaffold, a five-membered heterocyclic ring containing both oxygen and phosphorus, represents a compelling yet underexplored area in medicinal chemistry. Its unique structural and electronic properties offer a versatile platform for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of oxaphospholane derivatives, focusing on their anticancer, antiviral, and antimicrobial potential. Drawing upon available experimental data for oxaphospholanes and structurally related compounds, this document aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge to navigate this promising chemical space.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a paramount challenge in modern medicine. Oxaphospholane derivatives and their structural cousins, such as oxazaphosphinanes, have emerged as a noteworthy class of compounds with significant cytotoxic potential against various cancer cell lines.

Comparative Cytotoxicity

In vitro studies are fundamental to elucidating the anticancer potential of new chemical entities. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While comprehensive comparative studies on a wide range of oxaphospholane derivatives are still emerging, data from closely related oxazaphosphinane derivatives provide valuable insights.

A study on novel oxazaphosphinane derivatives demonstrated excellent activity against several human cancer cell lines, with IC50 values in the low micromolar range. These compounds were compared to the established chemotherapeutic agent chlorambucil, showcasing their potent cytotoxic effects.[1]

Table 1: Comparative in vitro anticancer activity of oxazaphosphinane derivatives [1]

CompoundPRI (Human leukemia) IC50 (µM)K562 (Human leukemia) IC50 (µM)JURKAT (Human leukemia) IC50 (µM)
Derivative 1141518
Derivative 2222529
Derivative 3353133
Chlorambucil252830

Note: The specific structures of the derivatives are detailed in the source publication.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death.[2] This process is a tightly regulated cellular pathway that eliminates damaged or unwanted cells. Anticancer compounds can trigger apoptosis through various signaling cascades, often involving the activation of caspases, a family of protease enzymes that execute the cell death program.

While the precise apoptotic pathways triggered by oxaphospholane derivatives are an active area of investigation, insights can be drawn from other cytotoxic agents. The induction of apoptosis is a common endpoint for many chemotherapeutics and can be initiated through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[3] DNA-damaging agents, for instance, can trigger the intrinsic pathway by causing mitochondrial stress, leading to the release of cytochrome c and subsequent caspase activation.[1][4]

Future research should focus on elucidating the specific molecular targets of oxaphospholane derivatives and how they intersect with apoptotic signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the oxaphospholane derivatives. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of oxaphospholane derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

Antiviral Activity: Combating Viral Infections

The search for novel antiviral agents is a continuous effort, driven by the emergence of new viral threats and the development of drug resistance. Nucleoside analogs are a cornerstone of antiviral therapy, and the oxaphospholane scaffold offers a unique opportunity to design novel isosteres of the natural ribose or deoxyribose sugar moiety.[5]

Comparative Antiviral Efficacy

While specific comparative data on a series of oxaphospholane-based nucleoside analogs is limited in publicly available literature, studies on structurally related oxaselenolane nucleosides provide a strong rationale for their investigation. For instance, certain oxaselenolane nucleosides have demonstrated potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[6] The isoelectronic replacement of a carbon atom with a phosphorus atom in the oxaphospholane ring could lead to compounds with unique biological profiles and improved therapeutic indices.

A study on acyclic nucleosides, which mimic the sugar moiety, revealed a cyclopropyl derivative with potent activity against herpesviruses, highlighting that modifications to the ring structure can significantly impact antiviral efficacy.[7]

Mechanism of Antiviral Action

The primary mechanism of action for most antiviral nucleoside analogs involves the inhibition of viral polymerases.[5] These compounds are typically administered as prodrugs and are intracellularly phosphorylated to their active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. Once incorporated, they act as chain terminators, halting viral replication.[5]

The selectivity of these drugs for viral polymerases over host cell polymerases is crucial for their therapeutic window. The unique stereochemistry and electronic properties of the oxaphospholane ring could influence the binding affinity and incorporation efficiency of these analogs into viral nucleic acids, potentially leading to enhanced potency and selectivity.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound in vitro.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Step-by-Step Methodology:

  • Cell Culture: Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the oxaphospholane derivative.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for a specific period.

  • Overlay: Remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (50% effective concentration) value.

Plaque_Reduction_Workflow A Grow confluent cell monolayer D Infect cell monolayer A->D B Prepare virus stock and serial dilutions of compound C Pre-incubate virus with compound B->C C->D E Add semi-solid overlay D->E F Incubate to allow plaque formation E->F G Fix and stain cells F->G H Count plaques G->H I Calculate % reduction and EC50 H->I

Caption: Experimental workflow for the plaque reduction assay.

Antimicrobial Activity: A New Frontier Against Bacterial Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics with novel mechanisms of action. The structural diversity of heterocyclic compounds, including oxaphospholanes, makes them attractive candidates for antimicrobial drug discovery.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of oxaphospholane derivatives are not yet widely published, general principles from other heterocyclic antimicrobials can guide future design. For instance, in quinoline-based α-aminophosphonates, the presence of certain substituents like coumarylthiazole and hydroxyl groups was found to enhance antimicrobial activity.[8] This suggests that the nature and position of substituents on the oxaphospholane ring will be critical in determining their antibacterial and antifungal potency.

Key structural features to consider in the design of oxaphospholane-based antimicrobials include:

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate bacterial cell membranes.

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups can modulate the reactivity and target-binding affinity of the oxaphospholane core.

  • Stereochemistry: The three-dimensional arrangement of atoms can significantly impact the interaction with specific bacterial targets.

Potential Mechanisms of Antimicrobial Action

The mechanism of action for novel antimicrobial compounds can vary widely. For heterocyclic compounds, potential targets include:

  • Inhibition of Cell Wall Synthesis: Some compounds may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Enzyme Inhibition: Oxaphospholane derivatives could act as inhibitors of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Membrane Disruption: Certain molecules can disrupt the integrity of the bacterial cell membrane, leading to cell lysis.

Further investigation is required to identify the specific bacterial targets of oxaphospholane derivatives and to elucidate their precise mechanisms of action.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Principle: This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid broth medium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the oxaphospholane derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific bacterium.

  • MIC Determination: Observe the wells for visible turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of compound in broth C Inoculate microtiter plate A->C B Prepare standardized bacterial inoculum B->C D Incubate plate C->D E Observe for bacterial growth D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

Oxaphospholane derivatives represent a promising, yet largely untapped, class of compounds with the potential for significant biological activity. The existing data on structurally related heterocycles strongly suggests that oxaphospholanes could yield potent anticancer, antiviral, and antimicrobial agents. However, a clear need exists for systematic studies that directly compare the biological activities of a diverse range of oxaphospholane derivatives. Such studies are crucial for establishing robust structure-activity relationships and for identifying lead compounds for further development.

Future research efforts should be directed towards:

  • Synthesis of Diverse Libraries: The creation of a broad range of oxaphospholane derivatives with varied substitution patterns is essential for comprehensive biological evaluation.

  • High-Throughput Screening: Employing high-throughput screening methods will enable the rapid assessment of these libraries against a wide panel of cancer cell lines, viruses, and microbial strains.

  • Mechanistic Studies: In-depth investigations into the molecular mechanisms of action of the most promising candidates will be critical for their optimization and for understanding potential resistance mechanisms.

By pursuing these avenues of research, the full therapeutic potential of oxaphospholane derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • Efficient Synthesis and antitumor activity of novel oxazaphosphinane derivatives. X-ray crystallography, DFT study and molecular docking. (2022). ResearchGate. [Link]

  • Oxidative phosphorylation-dependent regulation of cancer cell apoptosis in response to anticancer agents. (2015). Cell Death & Disease. [Link]

  • Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. (1998). Journal of Medicinal Chemistry. [Link]

  • Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. (2016). Aging. [Link]

  • Synthesis and antiviral activity of oxaselenolane nucleosides. (2000). Journal of Medicinal Chemistry. [Link]

  • Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. (2016). Semantic Scholar. [Link]

  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (2022). Molecules. [Link]

  • Synthesis, conformational analysis and antiviral activity of six-membered nucleoside analogues as (deoxy)ribose bioisosteres. (2026). MDPI. [Link]

  • Synthesis, antimicrobial, SAR, PASS, molecular docking, molecular dynamics and pharmacokinetics studies of novel uridine derivatives. (2022). ResearchGate. [Link]

  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (2022). ResearchGate. [Link]

Sources

Validation

Cross-validation of analytical methods for 2-Methyl-1,2-oxaphospholane 2-oxide

Title: Analytical Cross-Validation Guide: Structural Integrity and Purity Profiling of 2-Methyl-1,2-oxaphospholane 2-oxide The Analytical Challenge of Cyclic Phosphinates 2-Methyl-1,2-oxaphospholane 2-oxide (CAS: 53314-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Cross-Validation Guide: Structural Integrity and Purity Profiling of 2-Methyl-1,2-oxaphospholane 2-oxide

The Analytical Challenge of Cyclic Phosphinates

2-Methyl-1,2-oxaphospholane 2-oxide (CAS: 53314-66-2) is a five-membered cyclic phosphinate widely utilized as a reactive intermediate and a building block for flame-retardant polymers[1]. The primary analytical challenge with this class of molecules lies in the inherent ring strain of the five-membered oxaphospholane system.

When exposed to trace moisture or elevated thermal conditions, the ring is highly susceptible to nucleophilic attack, leading to ring-opening hydrolysis that forms acyclic phosphinic acids[2]. Relying on a single analytical technique is a critical failure point in quality control. For instance, Gas Chromatography (GC) may induce thermal ring-opening in the inlet, creating false positives for impurities, while Liquid Chromatography (LC) with UV detection suffers from poor sensitivity due to the lack of strong chromophores on the molecule.

To guarantee scientific integrity, we must employ an orthogonal, self-validating cross-validation strategy combining Multinuclear NMR, GC-MS, and LC-MS/MS.

Method Performance & Cross-Validation Matrix

The following table synthesizes the quantitative performance and specific utility of each analytical alternative for profiling 2-methyl-1,2-oxaphospholane 2-oxide.

Analytical MethodPrimary UtilityLimit of Detection (LOD)Structural SpecificityKey Limitation
31 P & 1 H NMR Intact ring confirmation & absolute quantitation~0.1% (w/w)High: Distinct chemical shifts for cyclic vs. acyclic P environments.Low sensitivity for trace (<0.1%) impurities.
GC-MS (EI) Volatile impurity profiling & fragmentation mapping15–25 ng/mLModerate: Excellent separation, but prone to thermal degradation artifacts.Cannot detect non-volatile oligomeric byproducts.
LC-MS/MS (ESI) Trace polar impurity & degradation product detection< 5 ng/mLHigh: Soft ionization preserves the intact [M+H]+ molecular ion.Subject to ion suppression from complex matrices.

Deep-Dive Methodologies & Causality

As application scientists, we do not merely execute steps; we design systems that prove their own accuracy. Below are the optimized, self-validating protocols for each method.

A. Multinuclear NMR ( 31 P, 1 H, 13 C): The Structural Gold Standard

The Causality: 31 P NMR is exquisitely sensitive to the phosphorus oxidation state and its local coordination environment. The strained cyclic nature of the 1,2-oxaphospholane ring forces a specific bond angle that shifts the 31 P resonance distinctly downfield compared to its relaxed, acyclic hydrolysis products[3].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 20 mg of the sample in 0.6 mL of strictly anhydrous CDCl3​ . Why anhydrous? Because trace water in standard NMR solvents will initiate hydrolysis during the acquisition window, creating artifactual impurity peaks.

  • Internal Standard Addition: Add a precisely weighed amount of Triphenylphosphate (TPP) as an internal standard. This converts the method from a relative purity check (area normalization) to an absolute quantitative assay (qNMR).

  • Acquisition: Acquire 31 P spectra with inverse-gated 1 H decoupling to suppress the Nuclear Overhauser Effect (NOE). Why? NOE artificially inflates phosphorus signal integration, destroying quantitative accuracy. Ensure a relaxation delay ( D1​ ) of at least 5×T1​ (typically 10-15 seconds for phosphinates).

  • Validation Check: If the integral of the cyclic species relative to the TPP standard decreases over consecutive scans, the sample is actively degrading in the NMR tube.

B. GC-MS with Electron Ionization (EI): Volatile Profiling

The Causality: GC-MS provides high-resolution separation of synthetic byproducts. However, organophosphorus compounds are notorious for interacting with active sites (silanol groups) in the GC inlet and column, leading to peak tailing and signal loss[4]. Furthermore, electron ionization (EI) provides a hard fragmentation pattern (e.g., loss of the methyl group) that acts as a structural fingerprint.

Self-Validating Protocol:

  • Column Selection: Utilize a low-polarity silarylene phase column (e.g., Agilent J&W DB-35ms UI or TraceGOLD TG-5SilMS, 20 m × 0.18 mm × 0.18 µm)[5]. Why? Silarylene phases minimize active-site interactions, preventing the analyte from irreversibly binding to the column[6].

  • Analyte Protection: Inject the sample in a solvent containing an analyte protectant (e.g., d-sorbitol or 3-ethoxy-1,2-propanol)[4]. The protectant masks active sites in the inlet liner, ensuring quantitative transfer of the phosphinate to the column.

  • Validation Check (Thermal Artifact Test): Run the sample using a standard Splitless injection at 250°C, then immediately run the same sample using a Cold-On-Column (COC) injection at 40°C. If the 250°C injection shows a higher ratio of acyclic-to-cyclic peaks, the inlet temperature is thermally destroying your analyte. The COC data represents the true sample composition.

C. LC-MS/MS with Electrospray Ionization (ESI): Trace Polar Impurities

The Causality: While GC-MS handles volatiles, it is blind to polar, non-volatile ring-opened phosphinic acids and oligomeric degradation products. LC-MS/MS utilizes soft ionization (ESI), which preserves the intact [M+H]+ ion, allowing us to quantify trace degradation that GC-MS misses.

Self-Validating Protocol:

  • Mobile Phase: Use a gradient of Water/Acetonitrile modified with 0.1% Formic Acid. Why? The acidic modifier ensures the phosphinate oxygen remains protonated, drastically enhancing positive-ion ESI efficiency.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Validation Check: Monitor the in-source fragmentation. If the cone voltage is too high, the cyclic phosphinate will fragment in the source before reaching the first quadrupole, mimicking the mass of a degraded impurity. Titrate the cone voltage down until the [M+H]+ species is maximized without fragmentation.

Cross-Validation Workflow Visualization

To ensure absolute confidence in batch release or research data, the three methods must be used in a complementary decision matrix. The following diagram illustrates the logical flow of our cross-validation system.

CrossValidation Start Batch Sample: 2-Methyl-1,2-oxaphospholane 2-oxide NMR 31P & 1H qNMR (Structural Integrity & Quantitation) Start->NMR GCMS GC-MS (EI) (Volatiles & Fingerprinting) Start->GCMS LCMS LC-MS/MS (ESI) (Polar & Oligomeric Byproducts) Start->LCMS Decision Data Concordance Check (Self-Validating Matrix) NMR->Decision Intact Ring Confirmed (No acyclic 31P shifts) GCMS->Decision EI Fragmentation Matches (COC vs Splitless verified) LCMS->Decision Trace Impurities Quantified (< 0.1%) Pass Validated: High Purity Cyclic Phosphinate (Intact Ring Confirmed) Decision->Pass All Orthogonal Data Matches Fail Rejected: Ring-Opened, Thermally Degraded, or Impure Decision->Fail Discrepancy Detected (e.g., NMR shows intact, LC shows opened)

Caption: Orthogonal cross-validation workflow for confirming the structural integrity of cyclic phosphinates.

Conclusion

Analyzing strained organophosphorus compounds like 2-methyl-1,2-oxaphospholane 2-oxide requires an understanding of the molecule's chemical reactivity. By combining the structural absolute truth of 31 P qNMR with the high-resolution volatile profiling of GC-MS and the trace polar sensitivity of LC-MS/MS, analytical scientists can construct a self-validating data matrix. This prevents false-positive impurity reporting caused by instrumental artifacts and ensures the highest level of scientific integrity in material characterization.

References

  • CH3COCH(CH3)2 - CAS号查询 - 爱化学 (Contains CAS 53314-66-2 2-methyl-1,2-oxaphospholane 2-oxide properties). iChemistry.
  • Synthesis of Phostones via the Palladium-Catalyzed Ring Opening of Epoxy Vinyl Phosphonates.
  • Mechanism of ionic polymerization of cyclic esters of phosphoric acid.
  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. Agilent Technologies.
  • Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. LabRulez GCMS / Agilent.
  • Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-1,2-oxaphospholane 2-oxide

Comprehensive Safety and Operational Guide for Handling 2-Methyl-1,2-oxaphospholane 2-oxide As a Senior Application Scientist, I frequently oversee the integration of cyclic phosphinates into complex synthetic pipelines....

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Methyl-1,2-oxaphospholane 2-oxide

As a Senior Application Scientist, I frequently oversee the integration of cyclic phosphinates into complex synthetic pipelines. 2-Methyl-1,2-oxaphospholane 2-oxide (CAS: 53314-66-2) is a highly versatile organophosphorus intermediate utilized in the development of flame retardants, agricultural chemicals, and novel therapeutics. However, its structural classification demands rigorous operational discipline.

This guide provides a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. Our goal is to partner with you in laboratory safety, ensuring both scientific integrity and the absolute protection of your research team.

Physicochemical Profile & Hazard Causality

Before designing a safety protocol, we must understand the molecule's physical reality. 2-Methyl-1,2-oxaphospholane 2-oxide is a cyclic phosphinate. While it does not possess the extreme acute toxicity of volatile organophosphate nerve agents, it carries a GHS07 (Warning) classification and is harmful if swallowed (H302)[1]. Organophosphorus compounds can undergo hydrolysis, and dermal exposure can lead to severe irritation or systemic absorption[2].

Quantitative Data & Operational Implications

ParameterSpecificationOperational Implication
CAS Number 53314-66-2Unique identifier for accurate SDS cross-referencing[3].
Molecular Formula C4H9O2PIndicates potential for oxidative reactivity.
Molecular Weight 120.09 g/mol Low molecular weight increases the potential for rapid dermal penetration.
Hazard Classification GHS07 (H302)Requires strict ingestion and contact avoidance[1].
Ventilation Requirement 80-100 fpm face velocityPrevents inhalation of aerosolized particulates during transfer[4].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about establishing a reliable barrier based on chemical kinetics. As a standard practice, I mandate the following self-validating PPE system:

  • Hand Protection: Use heavy-duty Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior resistance to the lipophilic nature of organophosphorus compounds compared to latex, which can rapidly degrade or allow permeation. For extended handling, double-gloving is mandatory.

    • Validation: Perform a pre-use air inflation test on gloves to check for micro-punctures before donning.

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: The ocular mucosa is highly susceptible to the rapid absorption of phosphinates. Standard safety glasses with side shields are insufficient against liquid splashes.

  • Body Protection: A flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs, fully buttoned.

    • Causality: Synthetic fabrics can melt into the skin if a secondary exothermic reaction occurs during synthesis.

  • Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

    • Causality: While not highly volatile, aerosolization during transfer or reaction can lead to unintended inhalation exposure[4].

Operational Plan & Experimental Workflow

Every protocol must be a self-validating system. Follow this workflow to ensure containment and chemical purity.

G N1 1. Pre-Operational Phase Verify SDS & Don PPE N2 2. Primary Containment Transfer in Fume Hood N1->N2 Clearance N3 3. Reaction Execution Monitor Exothermicity N2->N3 Controlled Add N4 4. Decontamination 10% Bleach Wash N3->N4 Post-Reaction N5 5. Waste Disposal Incineration Routing N4->N5 Segregation

Figure 1: Standard operating workflow for handling 2-Methyl-1,2-oxaphospholane 2-oxide safely.

Step-by-Step Methodology:

Phase 1: Pre-Operational Validation

  • Verify fume hood airflow using a digital monitor or a simple Kimwipe visual test (ensure the tissue is pulled steadily inward).

  • Inspect all glassware for micro-fractures. Cyclic phosphinates can participate in unexpected exothermic reactions; the structural integrity of the reaction vessel is non-negotiable.

  • Don PPE in the correct order: Lab coat, goggles, then double gloves. Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrist.

Phase 2: Chemical Transfer and Weighing

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) if your downstream application is moisture-sensitive.

  • Weigh the 2-Methyl-1,2-oxaphospholane 2-oxide within the fume hood using an analytical balance enclosed in a draft shield.

  • Validation Check: Ensure the balance reads exactly zero after taring the secondary containment vessel to prevent cross-contamination.

Phase 3: Reaction Execution

  • Add solvents or reagents dropwise. Monitor the reaction vessel closely for exothermicity.

  • Maintain a polycarbonate blast shield between the operator and the reaction setup if scaling up the reaction beyond 5 grams.

Decontamination and Disposal Plan

Organophosphorus waste cannot be treated as standard organic waste due to environmental toxicity and the potential for bioaccumulation.

Decontamination of Surfaces and Glassware:

  • Initial Wash: Rinse all contaminated glassware with a 10% sodium hypochlorite (bleach) solution.

    • Causality: Mild oxidizing agents facilitate the hydrolysis and breakdown of residual organophosphorus compounds into significantly less toxic phosphonic acid derivatives[5].

  • Secondary Wash: Wash the neutralized glassware with a strong laboratory detergent and copious amounts of deionized water.

Waste Routing:

  • Segregation: Collect all liquid waste (reaction filtrates, initial bleach washes) in a dedicated, clearly labeled "Organophosphorus Chemical Waste" high-density polyethylene (HDPE) container. Do not mix this with heavy metals or strong acids.

  • Solid Waste: Contaminated gloves, Kimwipes, and disposable spatulas must be placed in a solid hazardous waste bin lined with a double-ply chemical waste bag.

  • Final Disposal: Route all segregated waste for high-temperature incineration through a certified hazardous waste contractor. Incineration ensures the complete thermal destruction of the P-C and P-O bonds.

References[3] Guidechem. "2-methyl-1,2-oxaphospholane 2-oxide (CAS No. 53314-66-2) SDS." Guidechem Database. https://www.guidechem.com/[4] NSW Health. "Organophosphate/Carbamate Exposure - Management." NSW Government.https://www.health.nsw.gov.au/[5] National Institutes of Health (NIH). "Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses." PMC.https://www.ncbi.nlm.nih.gov/pmc/[2] Safe Work Australia. "Health monitoring, Guide for organophosphate pesticides." Safe Work Australia.https://www.safeworkaustralia.gov.au/[1] ChemicalBook. "2-METHYL-1,2-OXAPHOSPHOLAN-5-ONE 2-OXIDE Hazard Identification." ChemicalBook.https://www.chemicalbook.com/

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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